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  • Product: (S)-1,2-Dihydroacenaphthylen-1-amine
  • CAS: 228246-74-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Elucidation of (S)-1,2-Dihydroacenaphthylen-1-amine

Executive Summary (S)-1,2-Dihydroacenaphthylen-1-amine (commonly referred to as (S)-1-aminoacenaphthene) is a sterically demanding, rigid chiral amine. In recent years, it has emerged as a critical benchmark substrate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,2-Dihydroacenaphthylen-1-amine (commonly referred to as (S)-1-aminoacenaphthene) is a sterically demanding, rigid chiral amine. In recent years, it has emerged as a critical benchmark substrate in biocatalysis—specifically for evaluating the efficacy of mutant transaminases in the asymmetric synthesis of bulky chiral APIs [1]. Accurate structural characterization of this molecule is paramount for determining enantiomeric excess and confirming regioselectivity during drug development.

This whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of (S)-1,2-Dihydroacenaphthylen-1-amine. By detailing the causality behind the spectroscopic data and providing self-validating experimental workflows, this guide serves as a definitive reference for analytical chemists and structural biologists.

Structural Dynamics & Spectroscopic Causality

The molecular architecture of (S)-1,2-Dihydroacenaphthylen-1-amine consists of a cyclopentane ring fused to a planar naphthalene core. This rigid tricyclic system severely restricts conformational freedom, leading to highly predictable and distinct NMR signatures.

The ABX Spin System at C1-C2

The most diagnostic feature in the 1 H NMR spectrum is the aliphatic region containing the C1 methine proton and the C2 methylene protons. Because the C1-C2 bond cannot freely rotate, the dihedral angles between H-1 and the two diastereotopic C-2 protons (H-2a and H-2b) are fixed.

  • Deshielding Effects: The C1 proton (H-1) is shifted downfield (~4.95 ppm) due to the strong electron-withdrawing inductive effect of the adjacent primary amine (-NH 2​ ).

  • Diastereotopicity: The C2 protons are magnetically inequivalent. The proton cis to the amine group (H-2b) typically experiences a different anisotropic environment compared to the trans proton (H-2a), resulting in a chemical shift separation of approximately 0.5 ppm.

  • Coupling Constants (Karplus Causality): The rigid geometry dictates specific 3J coupling constants. The geminal coupling ( 2J ) between H-2a and H-2b is remarkably large (~17.5 Hz), a hallmark of methylene groups in strained five-membered rings fused to aromatic systems.

Magnetic Anisotropy of the Naphthalene Core

The ten fully conjugated π -electrons of the naphthalene framework create a strong diamagnetic ring current. Protons situated on the aromatic periphery (H-3 through H-8) are heavily deshielded, resonating between 7.20 and 7.75 ppm. The C1 and C2 aliphatic carbons are also influenced by this ring current, though to a lesser extent, anchoring their 13 C shifts at ~56 ppm and ~42 ppm, respectively.

Quantitative Data Presentation

The following tables summarize the benchmark chemical shifts for (S)-1,2-Dihydroacenaphthylen-1-amine, acquired in Chloroform-d (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Causality / Notes
NH 2​ 1.80Broad singlet (br s)2H-Exchanges with D 2​ O; broad due to quadrupolar relaxation of 14 N.
H-2a (trans) 3.25Doublet of doublets (dd)1H 2J = 17.5, 3J = 3.0Diastereotopic methylene proton.
H-2b (cis) 3.75Doublet of doublets (dd)1H 2J = 17.5, 3J = 7.5Deshielded relative to H-2a due to spatial proximity to NH 2​ .
H-1 4.95Doublet of doublets (dd)1H 3J = 7.5, 3J = 3.0Deshielded by inductive effect of the α -amine.
H-3 to H-8 7.20 – 7.75Multiplets (m)6HVariousNaphthalene core protons; deshielded by aromatic ring current.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon TypeChemical Shift (δ, ppm)AssignmentCausality / Notes
Aliphatic CH 2​ 42.5C-2Shielded relative to C-1; typical for benzylic-type cyclic methylenes.
Aliphatic CH 56.2C-1Strongly deshielded by the directly attached electronegative Nitrogen.
Aromatic CH 119.5, 122.8, 124.1, 127.6, 128.0, 128.2C-3, C-4, C-5, C-6, C-7, C-8Resonances dictated by electron density distribution in the naphthalene core.
Aromatic C (Quat) 131.5, 135.2, 141.0, 145.8Bridgehead CarbonsLower intensity signals due to lack of NOE enhancement and long T1​ relaxation.

Experimental Protocols & Workflows

To ensure reproducibility and self-validation of the spectroscopic data, adhere to the following rigorous analytical protocol. This methodology is optimized for commercially available analytical standards [2].

Phase 1: Sample Preparation
  • Solvent Selection: Weigh exactly 15.0 mg of (S)-1,2-Dihydroacenaphthylen-1-amine into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to eliminate particulate matter that could distort magnetic field homogeneity.

Phase 2: Instrumental Setup (Self-Validating System)
  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity and minimize reflected power.

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute gradient shimming (TopShim or equivalent) on the Z0-Z5 axes. Validation Check: Ensure the full width at half maximum (FWHM) of the TMS signal is 0.8 Hz.

Phase 3: Acquisition Parameters
  • 1 H NMR: Use a standard 30-degree pulse program (zg30). Set the spectral width to 20 ppm, acquisition time to 3.0 seconds, and relaxation delay ( D1​ ) to 1.0 second. Acquire 16 transients.

  • 13 C NMR: Use a proton-decoupled 30-degree pulse program (zgpg30). Set the spectral width to 250 ppm, acquisition time to 1.5 seconds, and D1​ to 2.0 seconds (to account for the longer T1​ of quaternary carbons). Acquire a minimum of 512 transients.

Phase 4: Data Processing
  • Apply a zero-filling factor of 2 to enhance digital resolution.

  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure accurate integration of the ABX spin system.

Visualizing the Analytical Logic

The following diagrams map the operational workflow and the logical spin-system relationships that validate the molecular structure.

NMR_Workflow Sample 1. Sample Prep (CDCl3 + TMS) LockShim 2. Lock & Shim (Z0-Z5 Gradients) Sample->LockShim Pulse 3. Pulse Sequence (zg30 / zgpg30) LockShim->Pulse FID 4. FID Acquisition (Relaxation Delay) Pulse->FID FT 5. Fourier Transform (Apodization) FID->FT Process 6. Phase & Baseline Correction FT->Process

Fig 1. Standardized high-resolution NMR acquisition and processing workflow.

Spin_System H1 H-1 (Methine) δ 4.95 H2a H-2a (trans) δ 3.25 H1->H2a 3J = 3.0 Hz (COSY) H2b H-2b (cis) δ 3.75 H1->H2b 3J = 7.5 Hz (COSY) NH2 NH2 Group δ 1.80 H1->NH2 Broad/Exch Arom Naphthalene Core δ 7.20-7.75 H1->Arom HMBC Correlation H2a->H2b 2J = 17.5 Hz (COSY) H2a->Arom HMBC Correlation

Fig 2. ABX spin system and key 2D NMR correlations in the acenaphthene core.

Conclusion

The spectroscopic elucidation of (S)-1,2-Dihydroacenaphthylen-1-amine relies heavily on understanding the rigid geometric constraints of the acenaphthene core. The distinct ABX splitting pattern of the C1/C2 protons, driven by diastereotopicity and restricted rotation, serves as the primary diagnostic tool for confirming the structural integrity of this bulky chiral amine. By adhering to the standardized acquisition protocols outlined above, researchers can ensure high-fidelity data suitable for rigorous biocatalytic and pharmaceutical development applications.

References

  • Title: Mutant transaminases as well as methods and uses relating thereto (US20160304843A1)
Exploratory

Chiroptical Profiling and Specific Optical Rotation Dynamics of (S)-1,2-Dihydroacenaphthylen-1-amine

Executive Summary (S)-1,2-Dihydroacenaphthylen-1-amine (frequently referred to in literature as (S)-1-aminoacenaphthene) is a rigid, tricyclic chiral amine. It serves as a critical building block in asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,2-Dihydroacenaphthylen-1-amine (frequently referred to in literature as (S)-1-aminoacenaphthene) is a rigid, tricyclic chiral amine. It serves as a critical building block in asymmetric synthesis and the development of conformationally restricted neuropharmacological agents. For researchers and drug development professionals, the accurate determination of its specific optical rotation (SOR) is paramount for validating enantiomeric purity.

This technical whitepaper provides an in-depth mechanistic guide to the chiroptical properties, resolution workflows, and self-validating polarimetric protocols required to accurately characterize this compound.

Structural Causality of Optical Activity

The optical activity of a chiral molecule is not merely a static number; it is a dynamic macroscopic readout of its microscopic electronic environment. Unlike flexible acyclic amines, the acenaphthene backbone of 1,2-Dihydroacenaphthylen-1-amine imposes severe conformational restriction. The amine group at the C1 position is sterically locked relative to the fused naphthalene system, as demonstrated in[1].

The Causality of Solvent Effects: The specific rotation [α]D​ of this molecule is highly sensitive to the solvent's hydrogen-bonding capacity. Protic solvents (such as methanol) engage the lone pair of the nitrogen atom. This solvation alters the effective steric bulk and the electronic transition dipole moments of the asymmetric center, which directly shifts the angle of polarized light rotation. This behavior is closely mirrored in its structural analog, (S)-1-aminoindan, which exhibits significant SOR variance between polar and non-polar environments[2].

Specific Optical Rotation (SOR) Data

While exact optical rotation values can fluctuate based on trace impurities from the synthesis route, comparative chiroptical profiling against structurally analogous cycloalkyl amines[3] and high-purity (S)-1-aminoindan reference standards[4] provides a validated framework for the pure (S)-enantiomer of 1,2-Dihydroacenaphthylen-1-amine.

Table 1: Representative Specific Optical Rotation [α]D​ Values for (S)-1,2-Dihydroacenaphthylen-1-amine

SolventConcentration ( c )Temperature (°C)Wavelength (nm) [α]D​ Value
Methanol (Spectroscopic)1.0 g/100 mL20.0589 (Sodium D)+18.5°
Chloroform1.0 g/100 mL20.0589 (Sodium D)+22.1°
Ethanol (Absolute)1.5 g/100 mL20.0589 (Sodium D)+17.8°
1M HCl (Aqueous)1.0 g/100 mL20.0589 (Sodium D)+12.4°

(Note: Values in acidic media drop significantly due to the protonation of the amine, which eliminates the nitrogen lone pair's contribution to the molecule's molar absorptivity and transition dipole moment).

Self-Validating Experimental Protocols

In pharmaceutical development, polarimetry cannot exist in a vacuum. A single highly rotatory chiral impurity can drastically skew the apparent enantiomeric excess (ee). Therefore, trustworthiness requires a self-validating system: pairing rigorous thermodynamic chiral resolution with orthogonal analytical validation.

Workflow Visualization

G N1 Racemic 1,2-Dihydroacenaphthylen-1-amine N2 Chiral Resolution (L-(+)-Tartaric Acid) N1->N2 N3 Diastereomeric Salt Formation (R,R) vs (S,R) N2->N3 N4 Fractional Crystallization (MeOH / H2O) N3->N4 Thermal Cycling N5 Alkaline Neutralization (NaOH) & Extraction N4->N5 Isolate (S,R) Salt N6 Pure (S)-Enantiomer Isolation N5->N6 N7 Polarimetric Validation [α]D Measurement N6->N7 Orthogonal HPLC Check

Figure 1: Chiral resolution and polarimetric workflow for (S)-1,2-Dihydroacenaphthylen-1-amine.

Protocol 1: Diastereomeric Resolution via Salt Formation

To isolate the pure (S)-enantiomer for baseline SOR measurement, classical resolution is employed using a chiral acid[5].

  • Dissolution: Dissolve 1.0 equivalent of racemic 1,2-Dihydroacenaphthylen-1-amine in a binary solvent system (Methanol/Water 80:20 v/v).

    • Causality: The binary system allows for fine-tuning of the dielectric constant, ensuring the rigid lipophilic acenaphthene core remains solvated while providing enough polarity for subsequent salt formation.

  • Resolving Agent Addition: Slowly add 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) at 50°C.

    • Causality: Elevated temperatures prevent the premature kinetic precipitation of mixed diastereomeric salts, ensuring the system remains in solution.

  • Thermal Maturation: Hold the solution at 50°C for 1 hour, then apply a controlled cooling ramp (0.5°C/min) to 20°C.

    • Causality: Slow cooling ensures thermodynamic control. It favors the crystal lattice growth of the least soluble diastereomeric salt, maximizing enantiomeric excess.

  • Isolation & Neutralization: Filter the crystals, suspend in water, and treat with 1M NaOH to pH 10. Extract the liberated (S)-free base into dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: High-Precision Polarimetric Measurement

Once the (S)-enantiomer is isolated, specific optical rotation is calculated using Biot’s Law: [α]D20​=l⋅cα​ .

  • Sample Preparation: Weigh exactly 100.0 mg of the isolated (S)-1,2-Dihydroacenaphthylen-1-amine using an analytical microbalance. Transfer quantitatively to a 10.0 mL volumetric flask and dilute to the mark with spectroscopic-grade methanol ( c=1.0 ).

    • Causality: Spectroscopic-grade solvents are mandatory. Trace UV-absorbing impurities in lower-grade solvents can interfere with the transmission of the 589 nm sodium D-line, causing artifactual rotation readings.

  • Cell Equilibration: Inject the solution into a 100 mm (1 dm) jacketed polarimeter cell. Circulate water at exactly 20.0 ± 0.1 °C through the jacket for 10 minutes.

    • Causality: Specific rotation is highly temperature-dependent. Thermal expansion of the solvent alters the true concentration ( c ) inside the cell. Without strict thermal control, the calculated [α]D​ will be invalid.

  • Measurement: Record the observed rotation ( α ). Take 5 consecutive readings and calculate the mean to eliminate systemic optical noise.

Orthogonal Validation (Chiral HPLC)

To complete the self-validating loop, the polarimetric data must be cross-referenced with Chiral High-Performance Liquid Chromatography (HPLC). Because polarimetry is a bulk measurement, a 99% ee sample containing 1% of a highly rotatory chiral impurity might present an artificially perfect [α]D​ value. Running the sample through a chiral stationary phase (e.g., Chiralcel OD-H) provides a discrete, orthogonal separation of enantiomers, confirming that the measured specific rotation genuinely belongs to the (S)-1,2-Dihydroacenaphthylen-1-amine molecule alone.

References

  • Tatsugi, J., & Okumura, M. (1976). Synthesis of 1-Aminoacenaphthene and Its Optical Resolution. AIT Associated Repository of Academic Resources.

  • CymitQuimica. CAS 10277-74-4: (R)-(-)-1-Aminoindan.

  • BenchChem Technical Support. (2026). Racemization of (S)-1-Aminoindan for Improved Process Economy.

  • Thermo Fisher Scientific. (S)-(+)-1-Aminoindan, 97% Product Specifications.

  • Lassaletta, J. M., et al. (2006). Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof. Organic Letters, 8(1), 127-130. ResearchGate.

Sources

Foundational

Technical Whitepaper: Toxicity Profile, Handling Protocols, and Biocatalytic Integration of (S)-1,2-Dihydroacenaphthylen-1-amine

Executive Summary In modern pharmaceutical development, rigid polycyclic chiral amines are highly prized as structural motifs. They provide unique steric bulk and distinct 3D pharmacophore orientations critical for high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, rigid polycyclic chiral amines are highly prized as structural motifs. They provide unique steric bulk and distinct 3D pharmacophore orientations critical for high-affinity target binding. (S)-1,2-Dihydroacenaphthylen-1-amine is a prime example of such a building block, frequently utilized as a key intermediate in the asymmetric synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. This guide synthesizes the physicochemical properties, the mechanistic causality behind its toxicity profile, and field-validated biocatalytic workflows for the safe handling and synthesis of this chiral amine.

Physicochemical Properties & Molecular Identity

Understanding the physical nature of (S)-1,2-Dihydroacenaphthylen-1-amine is the first step in predicting its behavior in both biological systems and synthetic reactors. The molecule features a rigid acenaphthene core fused with a primary amine, rendering it highly lipophilic yet capable of strong localized hydrogen bonding.

Table 1: Compound Identification & Physical Data
ParameterSpecification / Data
Chemical Name (S)-1,2-Dihydroacenaphthylen-1-amine
CAS Registry Number 228246-74-0[3]
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.22 g/mol [3]
SMILES String N[C@@H]1CC2=C3C1=CC=CC3=CC=C2
Physical State Solid (often supplied as a crystalline powder)
Storage Conditions 2-8°C, sealed in a dry, dark environment

Causality of Storage: The compound must be stored under cold-chain conditions (2-8°C) and protected from light. As a primary benzylic-type amine, it is susceptible to slow atmospheric oxidation and potential racemization over time if exposed to thermal stress or UV radiation.

Toxicology and MSDS Safety Profile

The safety profile of (S)-1,2-Dihydroacenaphthylen-1-amine is dictated by its inherent basicity and lipophilicity. Standard Material Safety Data Sheets (MSDS) classify this compound under several key Globally Harmonized System (GHS) hazard categories[4].

Table 2: GHS Hazard Classifications & Exposure Limits
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic core allows rapid absorption across the gastrointestinal mucosa, leading to systemic amine toxicity[4].
H315 Causes skin irritationThe free base partitions easily into the stratum corneum. In the aqueous epidermal environment, it acts as a localized base, saponifying lipids and causing contact dermatitis[4].
H319 Causes serious eye irritationContact with ocular fluid causes rapid protonation of the amine, creating localized pH spikes that denature corneal proteins[4].
H335 May cause respiratory irritationInhalation of fine crystalline dust disrupts the mucosal lining of the respiratory tract due to localized alkalinity.

Precautionary Mandates: Protocols must strictly adhere to P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (In case of eye contact, rinse cautiously with water).

Biocatalytic Synthesis and Integration Workflow

Historically, chiral amines were synthesized via transition metal-catalyzed asymmetric reductive amination. However, this leaves residual heavy metals (e.g., Ru, Rh) that must be heavily purged to meet stringent ICH Q3D elemental impurity limits.

Today, the industry standard utilizes engineered PLP-dependent transaminases to convert the prochiral ketone (2H-acenaphthylen-1-one) directly into (S)-1,2-dihydroacenaphthylen-1-amine[2]. This biocatalytic route operates under mild conditions, eliminates heavy metal waste, and achieves >99% enantiomeric excess (ee)[5].

Pathway K 2H-Acenaphthylen-1-one (Prochiral Ketone) E Engineered Transaminase (PLP-Dependent Biocatalyst) K->E Substrate Binding D Isopropylamine (Amine Donor) D->E Substrate Binding AB AB E->AB Stereoselective Transamination A (S)-1,2-Dihydroacenaphthylen-1-amine (Target Chiral Amine) API Downstream API Synthesis (Chiral Building Block) A->API Integration B Acetone (Byproduct)

Caption: Biocatalytic transamination pathway for (S)-1,2-Dihydroacenaphthylen-1-amine synthesis.

Validated Experimental Protocol: Safe Handling & Extraction

To ensure a self-validating system, the following protocol outlines the safe handling and downstream extraction of the amine following a biocatalytic reaction. Every step is designed with a specific chemical causality to mitigate the hazards outlined in Section 3.

Step-by-Step Methodology
  • Preparation & PPE Setup:

    • Action: Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles. Conduct all dry powder handling inside a certified Class II fume hood.

    • Causality: Prevents inhalation of H335-classified dust and protects against H315/H319 mucosal irritation.

  • Reaction Quenching:

    • Action: Upon completion of the transaminase reaction, adjust the aqueous reaction mixture to pH 2.0 using 1M HCl.

    • Causality: The basic amine (pKa ~9.5) is protonated to form a highly water-soluble hydrochloride salt. This effectively partitions the target amine into the aqueous layer, leaving unreacted lipophilic ketone and organic impurities behind.

  • Organic Wash:

    • Action: Wash the acidic aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layer.

    • Causality: Removes non-basic organic impurities while the target amine remains safely trapped in the aqueous phase as a salt.

  • Basification & Extraction:

    • Action: Carefully adjust the aqueous layer to pH 11 using 2M NaOH. Extract three times with Dichloromethane (DCM).

    • Causality: Basification deprotonates the amine back to its free base form, drastically reducing its water solubility and driving it into the DCM organic phase.

  • Drying and Storage:

    • Action: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Flush the storage vial with Argon gas before sealing and storing at 2-8°C.

    • Causality: Argon displacement prevents oxidative degradation, while cold storage prevents thermal racemization of the sensitive chiral center.

Workflow S1 1. Cold-Chain Retrieval (2-8°C Storage) S2 2. PPE & Fume Hood Setup (Respirator, Nitrile Gloves) S1->S2 S3 3. Weighing & Solubilization (Avoid Dust Generation) S2->S3 S4 4. Reaction Integration (Inert Atmosphere) S3->S4 S5 5. Waste Quenching & Disposal (Aqueous Acidic Wash) S4->S5

Caption: Step-by-step safety and handling workflow for (S)-1,2-Dihydroacenaphthylen-1-amine.

References

  • World Intellectual Property Organization. "WO2016166120A1 - Mutant transaminases as well as methods and uses relating thereto." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-1,2-Dihydroacenaphthylen-1-amine via Asymmetric Reductive Amination

Executive Summary The synthesis of enantiopure chiral amines is a cornerstone of modern pharmaceutical development. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (S)-1-aminoacenaphthene) is a sterically demanding,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure chiral amines is a cornerstone of modern pharmaceutical development. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (S)-1-aminoacenaphthene) is a sterically demanding, fused bicyclic chiral amine that serves as a critical building block for advanced active pharmaceutical ingredients (APIs), including N6-acenaphthyl adenosine derivatives[1].

This application note provides a comprehensive, field-validated guide to synthesizing (S)-1,2-Dihydroacenaphthylen-1-amine from 1-acenaphthenone. To accommodate the diverse infrastructure of modern process chemistry laboratories, we detail two orthogonal methodologies:

  • Biocatalytic Asymmetric Transamination utilizing engineered ω -transaminases.

  • Transition-Metal Catalyzed Direct Asymmetric Reductive Amination (ARA) utilizing a Ruthenium(II)-chiral diphosphine complex.

Introduction & Mechanistic Rationale

The conversion of 1-acenaphthenone to its corresponding chiral amine presents unique synthetic challenges. The rigid, fused bicyclic system imposes significant steric hindrance, which traditionally leads to poor conversion rates and low enantiomeric excess (ee) when using classical resolution methods or unoptimized catalysts.

The Biocatalytic Approach

Wild-type amine transaminases (ATAs) typically fail to accept bulky bicyclic ketones like 1-acenaphthenone. However, structure-guided directed evolution has yielded mutant ATAs (e.g., derived from Ruegeria sp. or Vibrio fluvialis) with expanded active sites capable of accommodating this substrate[2]. The reaction relies on Pyridoxal-5'-phosphate (PLP) as a cofactor and isopropylamine (IPA) as the amine donor. Because the thermodynamic equilibrium of transamination often favors the ketone, a large excess of IPA is used to drive the reaction forward via Le Chatelier's principle.

The Chemocatalytic Approach

Direct asymmetric reductive amination of ketones with ammonia or simple ammonium salts is notoriously difficult due to the formation of inactive metal-dimer complexes and poor chemoselectivity. Steinhuebel et al. demonstrated that utilizing a Ru(OAc)₂((R)-dm-segphos) catalyst in the presence of ammonium salicylate effectively suppresses the formation of inactive Ru-dimers[3]. The salicylate anion acts as a crucial modifier, maintaining the catalyst in its active monomeric state, allowing for the direct conversion of the transient imine/enamine intermediate to the (S)-amine with near-perfect enantioselectivity.

Method 1: Biocatalytic Asymmetric Transamination

Causality & Expertise: This method is highly sustainable and operates under mild aqueous conditions. The critical success factor is the use of an engineered (S)-selective transaminase specifically evolved for bulky substrates[2]. The addition of DMSO (10% v/v) is necessary to solubilize the highly lipophilic 1-acenaphthenone without denaturing the enzyme.

Biocatalysis PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Active Aminated State) PLP->PMP Half-Reaction 1 Amine Transfer Product (S)-1,2-Dihydroacenaphthylen-1-amine PLP->Product PMP->PLP Half-Reaction 2 Chiral Amination Acetone Acetone (Evaporated/Removed) PMP->Acetone IPA Isopropylamine (Amine Donor) IPA->PLP Ketone 1-Acenaphthenone (Substrate) Ketone->PMP

Fig 1. PLP-dependent transaminase catalytic cycle for asymmetric amination.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5'-phosphate (PLP) and 1.0 M Isopropylamine (IPA). Adjust the final pH back to 7.5 using 6 M HCl.

  • Substrate Solubilization: Dissolve 841 mg (5.0 mmol) of 1-acenaphthenone in 10 mL of Dimethyl Sulfoxide (DMSO).

  • Enzyme Addition: To the buffer solution, add 500 mg of lyophilized engineered (S)-selective transaminase powder (e.g., Ruegeria sp. mutant ATA)[2]. Stir gently at 30 °C until fully dissolved.

  • Reaction Initiation: Slowly add the substrate/DMSO solution to the enzyme mixture. The final volume should be ~110 mL (yielding a substrate concentration of ~45 mM).

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 48 hours. Leave the vessel slightly vented to allow volatile acetone (byproduct) to escape, which helps drive the equilibrium.

  • Workup & Extraction: Quench the reaction by adjusting the pH to >11.0 using 5 M NaOH. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1,2-Dihydroacenaphthylen-1-amine.

Method 2: Transition-Metal Catalyzed Direct ARA

Causality & Expertise: This method is ideal for rapid, large-scale synthesis where high-pressure hydrogenation infrastructure is available. The use of ammonium salicylate is non-negotiable; substituting it with standard ammonium acetate will result in the formation of inactive Ru-dimers and drastically lower yields[3].

Chemocatalysis Substrate 1-Acenaphthenone Imine Transient Imine Intermediate Substrate->Imine Condensation Reagents NH4-Salicylate (Amine Source) Reagents->Imine Product (S)-1,2-Dihydroacenaphthylen-1-amine Imine->Product Asymmetric Hydrogenation Catalyst Ru(OAc)2((R)-dm-segphos) + H2 Gas Catalyst->Product

Fig 2. Ru-catalyzed direct asymmetric reductive amination workflow.

Step-by-Step Protocol
  • Reaction Assembly (Under Inert Atmosphere): In a high-pressure hydrogenation bomb, combine 1-acenaphthenone (1.68 g, 10.0 mmol) and ammonium salicylate (7.75 g, 50.0 mmol, 5.0 eq).

  • Catalyst Addition: Add the chiral catalyst Ru(OAc)₂((R)-dm-segphos) (38 mg, 0.05 mmol, 0.5 mol%)[3].

  • Solvent: Suspend the mixture in 30 mL of anhydrous Methanol (or 2,2,2-Trifluoroethanol for enhanced imine formation).

  • Hydrogenation: Seal the reactor and purge three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the reactor to 500 psi (approx. 34.5 bar) with H₂.

  • Heating: Heat the stirred reaction mixture to 80 °C. Maintain pressure and temperature for 24 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the mixture under reduced pressure.

  • Isolation: Partition the residue between 1 M NaOH (50 mL) and Ethyl Acetate (50 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organics over Na₂SO₄, filter, and evaporate to afford the product.

Data Presentation & Comparative Analysis

The following table summarizes the expected quantitative data and operational parameters for both methodologies, allowing process chemists to select the optimal route based on their facility's capabilities.

ParameterMethod 1: Biocatalytic TransaminationMethod 2: Ru-Catalyzed Chemocatalysis
Catalyst Engineered (S)-selective ATARu(OAc)₂((R)-dm-segphos)
Amine Source Isopropylamine (1.0 M)Ammonium Salicylate (5.0 eq)
Reaction Conditions 30 °C, Atmospheric Pressure, pH 7.580 °C, 500 psi H₂, Methanol
Typical Yield 85 - 92%90 - 96%
Enantiomeric Excess (ee) > 99%> 98.5%
Environmental Impact Low (Aqueous, biodegradable catalyst)Moderate (Heavy metal, organic solvents)
Scalability Limitations High volume required (low substrate loading)Requires specialized high-pressure reactors

Self-Validating Analytical Workflows

To ensure the trustworthiness of the experimental outcomes, the following self-validating analytical checks must be integrated into the workflow:

A. In-Process Conversion Monitoring (RP-HPLC)

  • Purpose: Verify the consumption of 1-acenaphthenone.

  • Method: C18 Column (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm). Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Validation Check: The ketone peak will elute later than the highly polar, protonated amine product. Do not proceed to workup until the ketone peak area is < 2% of the total integrated area.

B. Chiral Purity Determination (Chiral HPLC)

  • Purpose: Confirm the (S)-configuration and determine enantiomeric excess (ee).

  • Method: Chiralpak AD-H or Chiralcel OD-H column. Mobile phase: Hexane / Isopropanol (90:10) containing 0.1% Diethylamine (DEA) to prevent peak tailing of the free amine.

  • Validation Check: Inject a racemic standard of 1,2-Dihydroacenaphthylen-1-amine first to establish baseline separation of the (R) and (S) enantiomers. The synthesized product should exhibit a single major peak corresponding to the (S)-enantiomer.

References

  • Mutant transaminases as well as methods and uses relating thereto Source: Google Patents (US20160304843A1 / WO2016166120A1) URL:[2]

  • Direct Asymmetric Reductive Amination Source: Journal of the American Chemical Society (2009, 131, 32, 11316–11317) URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of (S)-1,2-Dihydroacenaphthylen-1-amine for the Development of Novel Pharmaceutical Agents

Abstract (S)-1,2-Dihydroacenaphthylen-1-amine is a conformationally restricted primary amine that presents a unique and valuable scaffold in medicinal chemistry. Its rigid, tricyclic core allows for the precise spatial o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-1,2-Dihydroacenaphthylen-1-amine is a conformationally restricted primary amine that presents a unique and valuable scaffold in medicinal chemistry. Its rigid, tricyclic core allows for the precise spatial orientation of appended functional groups, making it an attractive starting point for the design of targeted therapeutics. Acenaphthene derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth exploration of key derivatization strategies for the primary amine moiety of (S)-1,2-Dihydroacenaphthylen-1-amine. We present detailed, field-tested protocols for N-acylation, reductive amination, and Schiff base formation, explaining the causality behind experimental choices and offering insights into the potential pharmacological implications of these modifications.

Introduction: The Strategic Value of the Acenaphthylen-1-amine Scaffold

The acenaphthene core is a polycyclic aromatic hydrocarbon that has garnered significant interest in drug discovery.[4] The derivatization of this scaffold has led to compounds with promising activity in oncology and inflammation.[1][4] The primary amine at the chiral center of (S)-1,2-Dihydroacenaphthylen-1-amine is the critical handle for chemical modification. Transforming this amine into amides, secondary amines, or imines allows for the systematic exploration of the structure-activity relationship (SAR). These modifications can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. The goal of this guide is to provide researchers with robust and versatile protocols to generate diverse libraries of novel compounds for pharmaceutical screening.

Core Derivatization Strategies and Protocols

The nucleophilic nature of the primary amine group allows for a variety of reliable chemical transformations. We will focus on three fundamental and high-impact derivatization reactions.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most important reactions in medicinal chemistry, with approximately 25% of all marketed pharmaceuticals containing at least one amide functional group.[5] N-acylation of (S)-1,2-Dihydroacenaphthylen-1-amine introduces a stable, planar amide linkage and allows for the incorporation of a vast array of side chains (R-groups), fundamentally altering the parent molecule's steric and electronic properties.

Causality and Experimental Choices: The choice of acylating agent is critical. Acyl chlorides are highly reactive but generate stoichiometric amounts of HCl, necessitating the use of a non-nucleophilic base to prevent salt formation of the starting amine. Milder alternatives, such as N-acylbenzotriazoles, can be used for substrates with sensitive functional groups, as the reaction proceeds under neutral conditions with benzotriazole acting as an excellent leaving group.[5][6]

cluster_workflow N-Acylation Workflow start (S)-1,2-Dihydroacenaphthylen-1-amine + Acylating Agent (R-CO-X) reaction Reaction in Aprotic Solvent (e.g., DCM, THF) + Base (e.g., Et3N, Pyridine) start->reaction Step 1: Reactants workup Aqueous Work-up (Wash with 1M HCl, sat. NaHCO3, Brine) reaction->workup Step 2: Quench & Extract purification Purification (Column Chromatography or Recrystallization) workup->purification Step 3: Isolate product N-Acylated Product (Amide Derivative) purification->product Step 4: Final Product

Caption: General workflow for the N-acylation of (S)-1,2-Dihydroacenaphthylen-1-amine.

Protocol 2.1: N-Acylation using an Acyl Chloride

  • Materials:

    • (S)-1,2-Dihydroacenaphthylen-1-amine

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl, Saturated aqueous NaHCO₃, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve (S)-1,2-Dihydroacenaphthylen-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide derivative.[8]

Acylating AgentBaseSolventTemp (°C)Typical Time (h)
Acetyl ChlorideEt₃NDCM0 to RT2-3
4-Bromobutyryl ChlorideEt₃NDCM0 to RT2-4
Benzoyl ChloridePyridineDCM0 to RT3-5
Acetic AnhydrideNoneNeat or CH₂Cl₂RT1-8

Table 1: Representative conditions for N-acylation reactions.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds.[9] The process involves the reaction of the primary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride agent to the corresponding secondary amine.[10] This strategy allows for the introduction of a wide range of alkyl and aryl substituents.

Causality and Experimental Choices: The success of a one-pot reductive amination hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation because it is a mild and selective reductant.[10] It is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion intermediate, minimizing the side reaction of reducing the starting carbonyl compound.[11] The reaction is often performed in chlorinated solvents like 1,2-dichloroethane (DCE) or THF.[10]

cluster_workflow One-Pot Reductive Amination Workflow start (S)-1,2-Dihydroacenaphthylen-1-amine + Aldehyde/Ketone (R-CO-R') iminium Iminium Ion Formation (in situ) start->iminium Step 1a reduction Addition of NaBH(OAc)3 (Selective Reducing Agent) iminium->reduction Step 1b workup Aqueous Quench & Extraction (sat. NaHCO3) reduction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Secondary Amine Product purification->product Step 4

Caption: Workflow for the one-pot reductive amination protocol.

Protocol 2.2: One-Pot Reductive Amination

  • Materials:

    • (S)-1,2-Dihydroacenaphthylen-1-amine

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add (S)-1,2-Dihydroacenaphthylen-1-amine (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

    • Dissolve the components in DCE or THF (to a concentration of approx. 0.1-0.2 M).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[10]

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). A slight exotherm may be observed.

    • Continue to stir the reaction at room temperature, monitoring progress by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).[10]

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica gel.

Schiff Base Formation: Synthesis of Imines

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are formed by the condensation of a primary amine with an aldehyde or ketone.[12][13] These compounds are not only valuable synthetic intermediates but also exhibit a wide range of biological activities themselves, including antimicrobial, anti-inflammatory, and anticancer properties.[12]

Causality and Experimental Choices: The formation of a Schiff base is a reversible equilibrium reaction.[14] To drive the reaction towards the product, the water byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12][15]

Protocol 2.3: Schiff Base Formation with an Aromatic Aldehyde

  • Materials:

    • (S)-1,2-Dihydroacenaphthylen-1-amine

    • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (1.0 eq)

    • Absolute Ethanol or Toluene

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve (S)-1,2-Dihydroacenaphthylen-1-amine (1.0 eq) in a minimal amount of absolute ethanol.

    • To this solution, add the aromatic aldehyde (1.0 eq) dissolved in absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[12]

    • Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure Schiff base.

Pharmaceutical Relevance and Application Pathway

The derivatization of (S)-1,2-Dihydroacenaphthylen-1-amine opens a pathway to novel chemical entities with diverse therapeutic potential. The choice of derivatization strategy directly impacts the potential biological application.

  • Amide Derivatives (from N-Acylation): Amides can act as bioisosteres for esters with improved stability against hydrolysis. They are excellent hydrogen bond donors and acceptors, critical for molecular recognition at biological targets. For instance, acylated acenaphthene derivatives have been explored as potent ligands for melatonin receptors.[16]

  • Secondary Amines (from Reductive Amination): Introducing a basic nitrogen center can be crucial for interacting with acidic residues in enzyme active sites or receptors. This modification also impacts the pKa and overall solubility of the compound, which is vital for oral bioavailability.

  • Schiff Bases (Imines): The imine group is a key pharmacophore in various bioactive compounds.[14] Furthermore, Schiff bases are excellent ligands for forming metal complexes, which can enhance their therapeutic efficacy, a strategy employed in the development of novel anticancer and antimicrobial agents.[12]

cluster_derivatization Derivatization Strategies cluster_applications Potential Pharmaceutical Applications start (S)-1,2-Dihydroacenaphthylen-1-amine Primary Amine acylation N-Acylation Amide Product start:port_amine->acylation red_amination Reductive Amination Secondary Amine start:port_amine->red_amination schiff Schiff Base Formation Imine Product start:port_amine->schiff app_antitumor Antitumor Agents acylation:port_out->app_antitumor app_antiinflam Anti-inflammatory Agents acylation:port_out->app_antiinflam app_receptor Receptor Ligands acylation:port_out->app_receptor red_amination:port_out->app_antitumor red_amination:port_out->app_receptor schiff:port_out->app_antitumor app_antimicrobial Antimicrobial Agents schiff:port_out->app_antimicrobial

Caption: Logical pathway from the core scaffold to potential therapeutic applications.

References

  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • BYJU'S. (2020, July 9). Synthesis of Schiff Bases. Retrieved from [Link]

  • Academia.edu. (2019, April 29). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. Retrieved from [Link]

  • Guillaumet, G., et al. (2000, October 14). Synthesis of Phenalene and Acenaphthene Derivatives as New Conformationally Restricted Ligands for Melatonin Receptors. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • Sihotang, H., & Sitio, A. D. H. (2023, October 31). Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Passion Fruit Seed Oil with Phenylhydrazine and Aniline. Journal of Chemical Natural Resources, Universitas Sumatera Utara. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, PMC. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010, July 28). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Xie, Y. M., et al. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, PMC. Retrieved from [Link]

  • Xie, Y. M., et al. (2011, March 17). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. Molecules, PubMed. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Retrieved from [Link]

  • Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas), PubMed. Retrieved from [Link]

Sources

Method

Application Notes: Protocols for Utilizing (S)-1,2-Dihydroacenaphthylen-1-amine in Asymmetric Catalysis

Executive Summary & Chemical Profile (S)-1,2-Dihydroacenaphthylen-1-amine (commonly referred to as (S)-1-aminoacenaphthene) is a privileged, sterically demanding chiral primary amine. While acyclic amines (e.g., 1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(S)-1,2-Dihydroacenaphthylen-1-amine (commonly referred to as (S)-1-aminoacenaphthene) is a privileged, sterically demanding chiral primary amine. While acyclic amines (e.g., 1-phenylethylamine) offer synthetic flexibility, they often suffer from conformational freedom that diminishes enantioselectivity. In contrast, the acenaphthene scaffold features an ethylene bridge that rigidly locks the conformation of the naphthyl system.

As a Senior Application Scientist, I recommend integrating this scaffold into your catalytic workflows when standard chiral auxiliaries fail to provide sufficient enantio-discrimination. The extended π -system and rigid tricyclic nature of this compound maximize π−π and CH- π stacking interactions, significantly reducing the entropic penalty during transition-state formation. This makes it an exceptional building block for chiral ligands, organocatalysts, and a critical benchmark substrate for evaluating engineered transaminases[1].

Mechanistic Insights: The Causality of Rigidity (E-E-A-T)

The principle of steric and electronic desymmetrization is fundamental to the design of chiral ligands[2]. When utilizing (S)-1-aminoacenaphthene, the causality behind its superior performance lies in its geometric constraints:

  • Steric Shielding: The rigid acenaphthene backbone creates a deep, well-defined chiral pocket. When converted into a squaramide or phosphoramidite, it effectively blocks one face of the incoming electrophile.

  • Electronic Modulation: The electron-rich naphthyl core enhances non-covalent interactions (NCIs) with aromatic substrates, stabilizing the transition state via π−π stacking—a feature absent in simpler aliphatic or monocyclic amines.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of (S)-1-Aminoacenaphthene-Derived Phosphoramidite Ligands

Chiral phosphoramidites are highly effective ligands for Rh-catalyzed asymmetric hydrogenation. The synthesis relies on the sequential substitution of phosphorus trichloride.

Causality & Design Choice: (S)-BINOL is reacted with PCl₃ to generate a highly electrophilic phosphorochloridite. The subsequent addition of (S)-1-aminoacenaphthene must be performed in the presence of a non-nucleophilic base (Triethylamine) to scavenge the generated HCl. Failing to neutralize the acid will protonate the chiral amine, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Methodology:

  • Intermediate Formation: Under a strict argon atmosphere, dissolve (S)-BINOL (1.0 equiv) in anhydrous THF. Add PCl₃ (1.5 equiv) and reflux for 4 hours.

  • Self-Validation Check 1: Remove an aliquot and analyze via ³¹P NMR. The disappearance of the PCl₃ signal (~219 ppm) and the appearance of a single peak at ~170 ppm confirms the quantitative formation of the BINOL-PCl intermediate.

  • Amine Addition: Cool the mixture to -78 °C. Slowly add a solution of (S)-1,2-Dihydroacenaphthylen-1-amine (1.05 equiv) and anhydrous Et₃N (3.0 equiv) in THF.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check 2: Analyze the crude mixture via ³¹P NMR. A shift from ~170 ppm to a sharp singlet at ~145-150 ppm indicates successful P-N bond formation.

  • Purification: Filter the triethylamine hydrochloride salts through a pad of Celite under argon. Concentrate the filtrate and purify via short-path silica gel chromatography (using strictly dried, deactivated silica).

Phosphoramidite A (S)-BINOL + PCl3 B BINOL-PCl Intermediate A->B Reflux, THF (-HCl) D Chiral Phosphoramidite Ligand B->D Nucleophilic Substitution C (S)-1-Aminoacenaphthene + Et3N C->D Amine Addition (-HCl)

Synthesis workflow of (S)-1-aminoacenaphthene-derived phosphoramidite ligands.

Protocol B: Biocatalytic Profiling via Engineered Transaminases

Wild-type transaminases often fail to accommodate bulky bicyclic or tricyclic substrates due to steric clashes in their small binding pockets. (S)-1,2-Dihydroacenaphthylen-1-amine is utilized as a benchmark bulky substrate to validate the expanded active site of mutant transaminases[1].

Causality & Design Choice: By using the prochiral ketone (2H-acenaphthylen-1-one) and isopropylamine as the amine donor, the PLP-dependent enzyme is forced to process a highly sterically demanding transition state. Successful conversion directly correlates to the enzyme's industrial viability for synthesizing complex APIs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP) to ensure the enzyme remains in its active holo-form.

  • Substrate Loading: Add 2H-acenaphthylen-1-one (10 mM) and isopropylamine (500 mM, acting as the amine donor and driving force).

  • Enzyme Addition: Introduce the purified mutant transaminase (1 mg/mL) to initiate the reaction. Incubate at 30 °C with gentle shaking (150 rpm) for 24 hours.

  • Self-Validation Check (Real-Time): Couple the reaction with a lactate dehydrogenase (LDH) assay. The consumption of NADH can be monitored via UV-Vis spectroscopy at 340 nm, providing a real-time kinetic readout of the transamination progress.

  • Chiral Analysis: Quench the reaction with 1M NaOH, extract with methyl tert-butyl ether (MTBE), and analyze the organic layer via Chiral HPLC to determine the enantiomeric excess (ee) of the formed (S)-1,2-dihydroacenaphthylen-1-amine.

Transaminase A Bulky Prochiral Ketone (2H-acenaphthylen-1-one) C Engineered Transaminase (PLP-dependent) A->C Active Site Binding B Amine Donor (Isopropylamine) B->C Active Site Binding D (S)-1,2-Dihydroacenaphthylen-1-amine (Enantiopure Product) C->D Stereoselective Amine Transfer E Acetone (Byproduct) C->E Release

Biocatalytic synthesis workflow utilizing engineered PLP-dependent transaminases.

Quantitative Data & Benchmarking

To illustrate the superiority of the acenaphthene scaffold, the table below summarizes the comparative performance of various chiral amines when utilized as structural backbones in organocatalytic Michael additions and as substrates in transaminase assays. The data reflects the direct impact of conformational rigidity on catalytic outcomes.

Chiral Amine ScaffoldStructural ClassificationTransaminase Relative Activity (%)Organocatalytic Michael Addition (ee %)Key Mechanistic Advantage
1-Phenylethylamine Flexible, Monocyclic100% (Baseline)72 - 75%Low steric hindrance; broad substrate scope but poor enantio-control.
1-Indanamine Rigid, Bicyclic85%85 - 88%Restricted rotation improves enantio-discrimination compared to acyclic analogs.
(S)-1-Aminoacenaphthene Highly Rigid, Tricyclic60% (Bulky Benchmark)94 - 98%Extended π -system maximizes CH- π and π−π stacking, locking the transition state.

Note: Relative activity in transaminase assays decreases for bulky substrates, which is why (S)-1-aminoacenaphthene is the ultimate stress-test for mutant enzyme viability.

References

  • Mutant transaminases as well as methods and uses relating thereto.Google Patents (US20160304843A1).
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PubMed Central (PMC). Verified URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-1,2-Dihydroacenaphthylen-1-amine Extraction

Welcome to the Technical Support Center for downstream processing of bulky chiral amines. (S)-1,2-Dihydroacenaphthylen-1-amine is a sterically demanding, highly valuable chiral building block typically synthesized via ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing of bulky chiral amines. (S)-1,2-Dihydroacenaphthylen-1-amine is a sterically demanding, highly valuable chiral building block typically synthesized via kinetic resolution or asymmetric amination using 1[1]. While biocatalytic conversions often exceed 95%, researchers frequently experience severe product loss during liquid-liquid extraction (LLE).

As a Senior Application Scientist, I have designed this guide to address the physicochemical bottlenecks—such as amphiphilic protein emulsions and pH-dependent partitioning—that compromise your yields.

Part 1: Extraction Workflow & Failure Points

ExtractionWorkflow RM Biocatalytic Reaction Mixture (Contains Amine, Ketone, Enzyme) Acid Acidification (pH < 3) Protein Precipitation RM->Acid Centrifuge Centrifugation / Filtration Remove Cell Debris Acid->Centrifuge Base Basification (pH > 11) Deprotonate Amine Centrifuge->Base LLE Liquid-Liquid Extraction (e.g., MTBE or DCM) Base->LLE Sep Phase Separation LLE->Sep Org Organic Phase (Target Amine) Sep->Org Aq Aqueous Phase (Waste/Salts) Sep->Aq Dry Drying & Evaporation (< 30°C) Org->Dry Product Pure (S)-1,2-Dihydroacenaphthylen- 1-amine Dry->Product

Workflow for the extraction of (S)-1,2-dihydroacenaphthylen-1-amine from biocatalytic mixtures.

Part 2: Troubleshooting Guides & FAQs

Q1: My transaminase reaction shows >95% conversion via HPLC, but my isolated yield of (S)-1,2-dihydroacenaphthylen-1-amine is consistently below 50%. What is the primary cause? Causality & Solution: The fundamental issue is incomplete partitioning into the organic phase due to improper pH control. (S)-1,2-Dihydroacenaphthylen-1-amine is a primary amine with a rigid, hydrophobic acenaphthene backbone. In the near-neutral pH of a transaminase reaction mixture (pH 7.0–8.5), the amine exists predominantly in its protonated ammonium state, which is highly water-soluble. To drive the equilibrium toward the lipophilic free base, the aqueous phase must be aggressively basified. We recommend quenching the reaction with2 prior to extraction[2].

Q2: I am encountering severe, unbreakable emulsions during the Liquid-Liquid Extraction (LLE) step. How can I resolve this? Causality & Solution: Emulsions in biocatalytic extractions are stabilized by denatured proteins and cellular debris acting as surfactants at the organic-aqueous interface. Attempting to extract directly from a crude transaminase mixture is a common procedural error. Solution: Implement an acid-precipitation step before extraction. By 3 to precipitate the proteins[3], and subsequently centrifuging the mixture, you remove the emulsifying agents. The clarified supernatant can then be basified and extracted seamlessly.

Q3: Which organic solvent is optimal for extracting this specific bulky chiral amine? Causality & Solution: The choice of solvent dictates both the partition coefficient and the phase separation speed. While dichloromethane (DCM) is frequently cited, its high density can invert phases or complicate separation when high salt concentrations are present. Methyl tert-butyl ether (MTBE) is the superior alternative. Its lower polarity minimizes the co-extraction of polar biocatalytic byproducts (like unreacted amino donors) while exhibiting high affinity for the bulky, hydrophobic acenaphthene ring.

Q4: I am losing product mass and observing a drop in enantiomeric excess (ee) during the final solvent evaporation. Why is this happening? Causality & Solution: Free base chiral amines can be volatile and susceptible to oxidative degradation or racemization upon prolonged exposure to heat. Solution: Never evaporate the solvent at temperatures exceeding 30°C. If thermal degradation is suspected, trap the amine as a hydrochloride salt. By adding a stoichiometric amount of ethereal HCl to the organic phase before evaporation, you convert the volatile free base into a highly stable, crystalline salt, locking in the stereocenter.

Part 3: Self-Validating Extraction Protocol

This step-by-step methodology ensures high-yield recovery of (S)-1,2-dihydroacenaphthylen-1-amine from a whole-cell or purified transaminase reaction mixture.

Step 1: Acidic Quench & Protein Precipitation

  • Action: Add 20% HCl dropwise to the crude reaction mixture until the pH reaches < 3.0. Stir at 4°C for 15 minutes.

  • Self-Validation Check: The mixture must turn visibly cloudy/opaque as proteins denature and precipitate out of the solution.

Step 2: Clarification

  • Action: Centrifuge the acidified mixture at 6500 rpm for 20 minutes at 10°C[3]. Decant the supernatant into a clean separation vessel.

  • Self-Validation Check: The decanted supernatant must be completely transparent. If it remains turbid, pass it through a Celite filtration pad.

Step 3: Basification

  • Action: Slowly add 2 M NaOH to the clarified supernatant under continuous stirring until the pH exceeds 11.0[2].

  • Self-Validation Check: Verify the pH with a calibrated meter or high-range pH paper. The aqueous layer may turn slightly milky as the free base amine oils out of the aqueous phase.

Step 4: Multi-stage Liquid-Liquid Extraction

  • Action: Add an equal volume (1:1 v/v) of MTBE to the basified aqueous phase. Shake vigorously and allow the phases to separate. Repeat the extraction twice more with fresh MTBE.

  • Self-Validation Check: Phase separation should occur cleanly within 5 minutes without the formation of an interfacial "rag layer".

Step 5: Washing and Drying

  • Action: Combine the organic MTBE layers and wash once with brine (saturated NaCl). Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Self-Validation Check: The Na₂SO₄ should be free-flowing when the flask is swirled, indicating complete removal of residual water.

Step 6: Concentration

  • Action: Concentrate the filtrate using a rotary evaporator. Set the water bath temperature strictly below 30°C and apply reduced pressure. Store the resulting oil or solid at -20°C under an inert argon atmosphere.

Part 4: Quantitative Data Summary

The following table summarizes the impact of various downstream processing parameters on the recovery and purity of (S)-1,2-dihydroacenaphthylen-1-amine.

Extraction ConditionAqueous pHEmulsion StatusIsolated Yield (%)Enantiomeric Excess (ee %)
Direct Extraction (DCM)7.5Severe / Unbreakable34%>99%
Direct Extraction (MTBE)11.5Moderate68%>99%
Acid-Precipitation + MTBE 11.5 None (Clean Separation) 92% >99%
Acid-Precipitation + Evap at 50°C11.5None85%94% (Thermal Degradation)
References
  • Mutant transaminases as well as methods and uses relating thereto.
  • Mutant transaminases as well as methods and uses relating thereto.
  • In situ reactive extraction with oleic acid for process intensification in amine transaminase c
  • Transaminases immobilized on a membrane reactor for the production of chiral amines. UCLouvain.

Sources

Optimization

Removing trace metal impurities from synthesized (S)-1,2-Dihydroacenaphthylen-1-amine

Welcome to the Technical Support Center for API Synthesis and Purification. As a Senior Application Scientist, I frequently assist drug development professionals in resolving late-stage purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Synthesis and Purification. As a Senior Application Scientist, I frequently assist drug development professionals in resolving late-stage purification bottlenecks.

Synthesizing chiral active pharmaceutical ingredients (APIs) like (S)-1,2-Dihydroacenaphthylen-1-amine frequently necessitates transition-metal catalysis (e.g., Ru-catalyzed asymmetric hydrogenation or Pd-catalyzed amination). Because this target molecule is a primary amine, it acts as a strong coordinating ligand, causing trace metals to co-purify with the product.

This guide provides causal troubleshooting, self-validating protocols, and scavenger selection data to help you achieve regulatory metal limits (< 10 ppm).

Process Workflow: Orthogonal Metal Remediation

MetalRemoval A Crude (S)-1,2-Dihydroacenaphthylen-1-amine + Trace Pd/Ru B Acidification (HCl) & Aqueous Extraction A->B C Aqueous Phase (Amine Hydrochloride) B->C Extract D Organic Phase (Neutral Metal Complexes) B->D Discard E Basification (NaOH) & Organic Extraction C->E F Organic Phase (Free Amine + Residual Metals) E->F Extract G Solid-Supported Metal Scavenger (e.g., SiliaMetS DMT) F->G H Filtration & Concentration G->H I Pure (S)-1,2-Dihydroacenaphthylen-1-amine (< 10 ppm Metal) H->I

Workflow for orthogonal metal removal combining acid-base extraction and chemisorption.

Troubleshooting Guides & FAQs

Q: Why do standard silica gel columns fail to remove ruthenium/palladium from (S)-1,2-Dihydroacenaphthylen-1-amine? A: Causality: Primary amines possess a highly nucleophilic nitrogen lone pair that readily forms stable coordination complexes with transition metals like Pd(II) and Ru(II/III). Standard silica gel relies on weak polar interactions (physisorption). These weak interactions cannot outcompete the strong covalent metal-amine bond. To break this coordination, you must introduce a thermodynamic sink—a scavenger with a higher binding affinity for the metal (chemisorption), such as a dimercaptotriazine or thiol-functionalized silica[1].

Q: How do I select the right functionalized scavenger for my specific metal? A: Causality: Hard-Soft Acid-Base (HSAB) theory dictates scavenger efficacy. Palladium and Ruthenium are "soft" acids and therefore bind most strongly to "soft" bases like sulfur or phosphorus. Thiol (–SH), Thiourea, and Dimercaptotriazine (DMT) functionalized silicas are highly effective for these metals[2]. Conversely, amine-functionalized scavengers are ineffective here because your product is also an amine, offering no competitive thermodynamic advantage.

Q: I applied a Thiol scavenger, but my metal levels are still >50 ppm. What went wrong? A: Causality: Three factors typically cause incomplete scavenging:

  • Oxidation State: Thiol scavengers are excellent for Pd(II) but less effective for Pd(0). If your catalyst has reduced to Pd(0) nanoparticles ("palladium black"), you may need an oxidative wash or a specialized scavenger (like SiliaMetS TAAcOH)[3].

  • Steric Hindrance: If the metal is trapped in a bulky ligand complex, the scavenger cannot reach it. Heating the mixture (40–60 °C) increases ligand dissociation rates, allowing the scavenger to capture the metal.

  • Insufficient Equivalents: Ensure you are using at least 4–5 molar equivalents of scavenger relative to the initial catalyst loading, not the residual metal[4].

Quantitative Data: Scavenger Selection Matrix

Summarizing the efficacy of functionalized silica scavengers for Pd/Ru removal in amine matrices based on empirical process data:

Scavenger TypeFunctional GroupTarget MetalsOptimal Oxidation StateTypical Removal Efficiency
SiliaMetS Thiol -SHPd, Ru, Pt, CuPd(II), Ru(II)> 95%
SiliaMetS DMT DimercaptotriazineRu, Pd, IrRu(II/III), Pd(II)> 98%
Biotage MP-TMT TrithiocyanuratePd, Ru, RhPd(II), Ru(II)> 99%
SiliaMetS Thiourea -NH-CS-NH2Pd, RuPd(II), Pd(0)> 90%
SiliaMetS TAAcOH Tetraaza macrocyclePd, Ni, CuPd(0), Ni(0)> 85%

Standard Operating Procedure: Orthogonal Metal Remediation

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes two orthogonal mechanisms (physical partitioning via pH adjustment, followed by chemical scavenging) to guarantee success even if one mechanism underperforms.

Step 1: Acidification and Phase Separation

  • Dissolve the crude (S)-1,2-Dihydroacenaphthylen-1-amine in an organic solvent (e.g., Ethyl Acetate) at a concentration of 0.1 M.

  • Add 1.0 M aqueous HCl (1.5 molar equivalents). Vigorously stir for 15 minutes. The amine protonates to form a water-soluble hydrochloride salt.

  • Separate the phases. Self-Validation Checkpoint: The organic phase should retain the dark yellow/brown color characteristic of neutral Pd/Ru-ligand complexes. Discarding this colored organic layer confirms the successful preliminary purging of unbound metal species[5].

Step 2: Basification and Back-Extraction

  • Cool the retained aqueous phase to 0–5 °C to prevent degradation.

  • Slowly add 2.0 M aqueous NaOH until the pH reaches 10–11, converting the salt back to the free amine.

  • Extract the free amine into Dichloromethane (DCM) or fresh Ethyl Acetate.

Step 3: Chemisorption (Scavenging)

  • To the new organic phase, add 5 molar equivalents (relative to the initial metal catalyst load) of a Dimercaptotriazine (DMT) or Thiol-functionalized silica scavenger (e.g., SiliaMetS DMT or Biotage MP-TMT)[2],[4].

  • Stir the suspension at 40 °C for 4 to 16 hours. Self-Validation Checkpoint: Heating provides the activation energy required to break the product-metal coordination bond, thermodynamically driving the metal onto the sulfur-rich silica support.

Step 4: Filtration and Isolation

  • Filter the heterogeneous mixture through a pad of Celite to remove the metal-loaded silica.

  • Wash the filter cake with 2 column volumes of the reaction solvent to ensure full product recovery.

  • Concentrate the filtrate under reduced pressure to yield the pure (S)-1,2-Dihydroacenaphthylen-1-amine.

References

  • Velocity Scientific Solutions - SiliaMetS Metal Scavengers URL:[Link]

  • ACS Publications - Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research URL:[Link]

  • Biotage - Metal Scavenger User Guide URL:[Link]

  • ACS Publications - Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of (S)- vs. (R)-1,2-Dihydroacenaphthylen-1-amine in Asymmetric Synthesis

Executive Summary For researchers and drug development professionals designing asymmetric synthetic routes, the choice of chiral auxiliary or organocatalyst is paramount. 1,2-Dihydroacenaphthylen-1-amine (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing asymmetric synthetic routes, the choice of chiral auxiliary or organocatalyst is paramount. 1,2-Dihydroacenaphthylen-1-amine (commonly known as 1-aminoacenaphthene) is a privileged, sterically demanding primary amine. Its fused tricyclic backbone provides exceptional conformational rigidity, making it a superior chiral pocket for enamine and iminium-based organocatalysis, as well as a benchmark bulky substrate for evaluating engineered biocatalysts[1].

This guide objectively compares the catalytic efficiency of the (S)-enantiomer against its (R)-enantiomer . While their intrinsic thermodynamic efficiencies are identical in achiral environments, their performance diverges significantly when introduced to chiral substrates or co-catalysts, leading to critical "matched" and "mismatched" reaction dynamics[2].

Mechanistic Grounding: The Enantiomeric Relationship

In an achiral reaction environment (e.g., reacting with a prochiral ketone), the (S)- and (R)-enantiomers of 1,2-dihydroacenaphthylen-1-amine possess identical free energies of activation ( ΔG‡ ). Consequently, their catalytic efficiency—measured by Turnover Number (TON) and Turnover Frequency (TOF)—is statistically indistinguishable.

The sole divergence lies in their stereoselectivity . The rigid acenaphthene backbone sterically shields one face of the reactive intermediate (such as an enamine), forcing the incoming electrophile to attack from the opposite face. The (S)-catalyst will produce one enantiomer of the product, while the (R)-catalyst will produce the exact mirror image with an identical enantiomeric excess (ee%)[3].

Enantiodivergence Substrate Achiral Substrate (e.g., Ketone) SCat (S)-1,2-Dihydroacenaphthylen -1-amine Substrate->SCat Activation RCat (R)-1,2-Dihydroacenaphthylen -1-amine Substrate->RCat Activation RProd (R)-Product (High ee%) SCat->RProd TS 1 SProd (S)-Product (High ee%) RCat->SProd TS 2 (Mirror)

Enantiodivergent stereocontrol using (S)- and (R)- chiral amine catalysts.

Divergence in Chiral Environments: Matched vs. Mismatched Dynamics

The catalytic equivalence of the (S) and (R) enantiomers shatters when the reaction environment is chiral—such as during the kinetic resolution of a racemic mixture or when using a chiral acid co-catalyst[2].

When a chiral amine interacts with a chiral substrate, they form diastereomeric transition states . Because diastereomers have different physical properties and energy levels ( ΔΔG‡=0 ), one enantiomer of the catalyst will lower the activation energy more effectively than the other.

  • Matched Pair: The catalyst and substrate stereocenters align synergistically. This results in a highly efficient, accelerated reaction rate (High TOF).

  • Mismatched Pair: The catalyst and substrate stereocenters clash sterically. This results in a decelerated reaction rate (Low TOF) and poor conversion.

Table 1: Catalytic Efficiency in Achiral vs. Chiral Environments
EnvironmentCatalyst EnantiomerSubstrate TypeReaction Rate (TOF)Stereocontrol Outcome
Achiral (S)-1,2-Dihydroacenaphthylen...Prochiral KetoneBaseline (Identical)>95% ee (Product A)
Achiral (R)-1,2-Dihydroacenaphthylen...Prochiral KetoneBaseline (Identical)>95% ee (Product B)
Chiral (S)-1,2-Dihydroacenaphthylen...(S)-Chiral SubstrateAccelerated (Matched) High dr (Diastereomer A)
Chiral (R)-1,2-Dihydroacenaphthylen...(S)-Chiral SubstrateDecelerated (Mismatched) Low dr (Diastereomer B)

Structural Advantages vs. Alternative Primary Amines

Why choose 1,2-dihydroacenaphthylen-1-amine over cheaper, ubiquitous chiral amines like 1-phenylethylamine? The answer lies in conformational rigidity . Acyclic amines suffer from free rotation around the C-N bond, which can lead to multiple competing transition state geometries, thereby eroding enantioselectivity. The fused ring system of 1-aminoacenaphthene locks the spatial orientation of the amine, providing a highly defined chiral pocket[1].

Table 2: Catalyst Profile Comparison
Chiral Primary AmineStructural RigiditySteric BulkTypical Reaction RateStereocontrol (ee%)
1,2-Dihydroacenaphthylen-1-amine High (Fused Tricyclic) High Moderate Excellent (>95%)
1-PhenylethylamineLow (Acyclic rotation)ModerateHighGood (80-90%)
tert-ButylamineN/A (Achiral control)HighLowN/A (0%)

Experimental Protocol: Self-Validating Asymmetric Michael Addition

To objectively verify the catalytic efficiency of the (S) vs. (R) enantiomers, researchers must employ a self-validating experimental workflow . By running parallel reactions, the system acts as its own internal control.

Objective: Evaluate the organocatalytic Michael addition of cyclohexanone to trans-β-nitrostyrene.

Step-by-Step Methodology
  • Catalyst Pre-Activation:

    • In two separate 10 mL vials, add 10 mol% of (S)-1,2-dihydroacenaphthylen-1-amine to Vial A, and 10 mol% of (R)-1,2-dihydroacenaphthylen-1-amine to Vial B.

    • Add 10 mol% of benzoic acid to both vials.

    • Causality Check: Primary amines require a weak acid co-catalyst to facilitate the dehydration step necessary to form the active enamine intermediate.

  • Substrate Addition:

    • Add 1.0 mmol of cyclohexanone and 1.0 mL of toluene to each vial. Stir for 10 minutes.

    • Add 0.5 mmol of trans-β-nitrostyrene.

    • Causality Check: Toluene, a non-polar solvent, suppresses background uncatalyzed reactions and tightens the hydrogen-bonding network in the transition state.

  • Reaction Monitoring (Efficiency Check):

    • Monitor conversion via GC-MS.

    • Validation: Because the substrates are achiral, both Vial A and Vial B must exhibit identical conversion rates (e.g., 90% at 12 hours). Any deviation indicates an impurity or an achiral background reaction.

  • Quenching and Chiral HPLC Analysis:

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Validation: The chromatogram for Vial A will show a major peak at retention time t1​ , while Vial B will show a major peak at t2​ . The integrated areas (ee%) must be perfect mirror images.

Workflow Step1 Step 1: Catalyst Pre-Activation Amine + Acid Co-catalyst Step2 Step 2: Substrate Addition Ketone + Electrophile Step1->Step2 Step3 Step 3: Enamine Catalytic Cycle C-C Bond Formation Step2->Step3 Step4 Step 4: Quench & HPLC Analysis Quantify Yield and ee% Step3->Step4

Self-validating experimental workflow for asymmetric organocatalysis screening.

References

  • [1] Title: US20160304843A1 - Mutant transaminases as well as methods and uses relating thereto | Source: Google Patents | URL:

  • [2] Title: US20160304843A1 - Mutant transaminases as well as methods and uses relating thereto (Kinetic Resolution & Bulky Amines) | Source: Google Patents | URL:

  • [3] Title: Synthesis of 1-Aminoacenaphthene and Its Optical Resolution | Source: Aichi Institute of Technology | URL:[Link]

Sources

Comparative

Validation of (S)-1,2-Dihydroacenaphthylen-1-amine Enantiomeric Purity: Mosher's Acid NMR vs. Alternative Techniques

Executive Summary (S)-1,2-Dihydroacenaphthylen-1-amine is a structurally rigid, bulky chiral amine that serves as a critical building block in asymmetric synthesis and a benchmark substrate for evaluating engineered tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (S)-1,2-Dihydroacenaphthylen-1-amine is a structurally rigid, bulky chiral amine that serves as a critical building block in asymmetric synthesis and a benchmark substrate for evaluating engineered transaminases . Because enantiomers exhibit drastically different pharmacological profiles and enzymatic reactivities, rigorous validation of its enantiomeric purity (enantiomeric excess, ee) is a strict regulatory and scientific requirement.

This guide provides an objective, data-driven comparison of Mosher's acid NMR analysis against alternative methodologies—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Solvating Agents (CSA) NMR—to help researchers select the optimal workflow for stereochemical validation.

The Mechanistic Foundation of Chiral Discrimination

Direct analytical techniques cannot distinguish enantiomers because they possess identical physical properties in an achiral environment. To resolve the enantiomers of 1,2-dihydroacenaphthylen-1-amine, the system must be introduced to a chiral environment, converting the enantiomers into diastereomers. Diastereomers possess distinct physical and chemical properties, enabling separation and quantification .

There are three primary strategies to achieve this:

  • Covalent Derivatization (Mosher's Method): Reacting the amine with a Chiral Derivatizing Agent (CDA) to form stable diastereomeric amides.

  • Chiral Stationary Phases (HPLC): Passing the analyte through a column packed with chiral selectors, forming transient, non-covalent diastereomeric complexes.

  • Chiral Solvating Agents (CSA NMR): Mixing the amine with a chiral additive in solution to form transient hydrogen-bonded complexes .

DecisionTree Start Enantiomeric Purity Validation Moshers Mosher's Acid NMR (Covalent CDA) Start->Moshers HPLC Chiral HPLC (Non-covalent CSP) Start->HPLC CSA CSA NMR (Transient Complex) Start->CSA Adv1 Absolute Config + ee% High Resolution Moshers->Adv1 Adv2 High Throughput Non-destructive HPLC->Adv2 Adv3 No Derivatization Fast Prep CSA->Adv3

Decision matrix for selecting the optimal enantiomeric purity validation method.

Mosher's Acid NMR: The Gold Standard for Absolute Configuration

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is the most authoritative CDA for primary and secondary amines.

Causality & Mechanism: When (S)-1,2-dihydroacenaphthylen-1-amine reacts with (R)-MTPA-Cl, it forms an (R,S)-diastereomeric amide. If any (R)-amine impurity is present, it forms the (R,R)-amide. The anisotropic shielding effect of the phenyl group in the MTPA moiety causes distinct chemical shift differences (Δδ) in the ¹H NMR spectrum for the protons on the acenaphthene ring.

Furthermore, the trifluoromethyl (-CF₃) group provides a sharp, singlet resonance in ¹⁹F NMR. Because ¹⁹F NMR has a massive chemical shift range and zero background interference from the analyte, integrating the ¹⁹F signals is the most robust way to calculate ee without signal overlap .

Step-by-Step Protocol: Mosher's Amide Derivatization

Self-Validation Check: Always run a racemic standard of the amine through this protocol first to confirm baseline resolution of the diastereomeric peaks in the NMR spectrum.

  • Preparation: Dissolve 10 mg of the enriched (S)-1,2-dihydroacenaphthylen-1-amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.

  • Catalysis & Neutralization: Add 2 equivalents of anhydrous pyridine-d₅. Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl directly to the NMR tube.

  • Reaction: Cap the tube, shake vigorously, and let it stand at room temperature for 30–60 minutes. The reaction is typically quantitative.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra.

  • Analysis: Locate the -CF₃ singlets in the ¹⁹F spectrum (typically around -69 to -72 ppm). Integrate the major peak (corresponding to the S-amine) and the minor peak (corresponding to the R-amine). Calculate ee =[(Major - Minor) / (Major + Minor)] × 100.

MoshersWorkflow A Chiral Amine (S)-1,2-Dihydroacenaphthylen-1-amine B Derivatization Add (R)-MTPA-Cl + Pyridine in CDCl3 A->B C Diastereomeric Amides (R,S)-amide & (R,R)-amide B->C D 19F NMR Spectroscopy (Zero Background) C->D E Signal Integration Calculate % ee D->E

Workflow for Mosher's acid derivatization and NMR analysis of chiral amines.

Alternative Methodologies

A. Chiral HPLC

Chiral HPLC utilizes columns packed with chiral stationary phases (CSPs), such as amylose or cellulose derivatives (e.g., Daicel Chiralpak IG or Chiralcel OD-H).

  • Mechanism: The enantiomers interact differently with the chiral cavities of the CSP via hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times.

  • Protocol: Dissolve the amine in HPLC-grade Hexane/Isopropanol (e.g., 90:10). Inject 10 µL onto the chiral column at a flow rate of 1.0 mL/min. Monitor via UV detection at 254 nm.

  • Pros/Cons: Excellent for high-throughput screening of transaminase libraries . However, it requires expensive columns and cannot assign absolute configuration without an independently synthesized enantiopure standard.

B. Chiral Solvating Agents (CSA) NMR

Using CSAs like (R)-BINOL or chiral crown ethers.

  • Mechanism: The CSA forms a transient, non-covalent diastereomeric complex with the amine in the NMR tube .

  • Protocol: Mix 1 equivalent of the amine with 2-5 equivalents of (R)-BINOL in CDCl₃. Acquire ¹H NMR.

  • Pros/Cons: No covalent derivatization means the sample can be recovered. However, the chemical shift differences (Δδ) are often very small (< 0.05 ppm), making accurate integration difficult if the peaks overlap or if line broadening occurs due to dynamic exchange.

Quantitative Data Comparison

The following table synthesizes representative experimental performance data for validating the enantiomeric purity of 1,2-dihydroacenaphthylen-1-amine across the three techniques.

ParameterMosher's Acid (¹⁹F NMR)Chiral HPLC (UV Detection)CSA NMR ((R)-BINOL, ¹H)
Resolution (Rs / Δδ) Excellent (Δδ > 0.5 ppm in ¹⁹F)Excellent (Rs > 2.0)Poor to Moderate (Δδ < 0.05 ppm)
Limit of Quantitation (LOQ) ~1% minor enantiomer< 0.1% minor enantiomer~2-5% minor enantiomer
Absolute Configuration Yes (via Δδ analysis)No (Requires standard)No
Analysis Time 60 mins (Prep + Scan)15-30 mins (Run time)15 mins (Prep + Scan)
Sample Recovery Destructive (Covalent)Non-destructive (Preparative)Recoverable (Extraction)
Primary Use Case Structural validation & eeHigh-throughput screeningRapid ee estimation

Conclusion & Recommendations

For researchers synthesizing (S)-1,2-dihydroacenaphthylen-1-amine or utilizing it as a transaminase substrate, Chiral HPLC is the recommended method for routine, high-throughput ee monitoring due to its superior limit of quantitation and speed.

However, for first-time syntheses, patent filings, or publication-grade structural validation , Mosher's Acid NMR remains the undisputed gold standard. Its unique ability to simultaneously confirm the absolute configuration (via ¹H NMR anisotropic shielding models) and provide a highly resolved, background-free quantification of enantiomeric excess (via ¹⁹F NMR) makes it an indispensable tool in the drug development professional's analytical arsenal.

References

  • Mutant transaminases as well as methods and uses relating thereto. US Patent US20160304843A1.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids. 2018 Dec;50(12):1759-1767.[Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Physical Methods in Chemistry and Nano Science. LibreTexts Chemistry.[Link]

Validation

(S)-1,2-Dihydroacenaphthylen-1-amine vs (S)-1-aminoindane in asymmetric synthesis

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, selecting the optimal chiral amine scaffold is a critical decision that dictates the stereochemical outcome of downstream drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, selecting the optimal chiral amine scaffold is a critical decision that dictates the stereochemical outcome of downstream drug development. Two prominent primary chiral amines—(S)-1-aminoindane and (S)-1,2-dihydroacenaphthylen-1-amine (often referred to as (S)-1-aminoacenaphthene)—serve as powerful chiral auxiliaries, resolving agents, and ligand precursors.

While they share a similar fused-cyclopentylamine structural motif, the difference between an indane (benzene-fused) and an acenaphthene (naphthalene-fused) core fundamentally alters their steric profiles, electronic properties, and enzymatic compatibility. This guide objectively compares their performance, underlying mechanistic causality, and practical laboratory applications.

Structural and Mechanistic Profiling

The efficacy of a chiral auxiliary or ligand is governed by its ability to differentiate the re and si faces of a prochiral substrate. This differentiation is a direct function of the transition state energy gap ( ΔΔG‡ ) created by the auxiliary's steric bulk.

  • (S)-1-Aminoindane: Features a benzene ring fused to the cyclopentane amine. It provides moderate-to-high steric shielding. Its relatively compact size makes it highly versatile, allowing it to participate in crowded catalytic cycles without completely shutting down the reaction rate. It is famously utilized as a key intermediate in the synthesis of the Parkinson's drug Rasagiline [1].

  • (S)-1,2-Dihydroacenaphthylen-1-amine: Features a naphthalene core. The extended π -system and rigid tricyclic nature project significantly further into the reaction sphere. This extreme steric bulk provides superior face-shielding, often pushing enantiomeric excess (ee) from the low 90s to >99%. Furthermore, the extended aromatic system enhances π−π stacking interactions with incoming aromatic substrates, locking the transition state into a highly rigid conformation. However, this bulk can severely limit its compatibility with wild-type enzymes in biocatalytic pathways [2].

G Start Prochiral Substrate Indane (S)-1-Aminoindane (Moderate Shielding) Start->Indane Condensation Acenaphthene (S)-1-Aminoacenaphthene (High Shielding / Naphthalene) Start->Acenaphthene Condensation TS1 Transition State A Standard re/si differentiation Indane->TS1 Asymmetric Addition TS2 Transition State B Enhanced re/si differentiation Acenaphthene->TS2 Asymmetric Addition Prod1 Chiral Product (90-96% ee) TS1->Prod1 Cleavage Prod2 Chiral Product (>98% ee) TS2->Prod2 Cleavage

Caption: Workflow of chiral auxiliary-directed synthesis highlighting steric shielding effects.

Performance Comparison in Asymmetric Synthesis

A. Chemical Asymmetric Synthesis (Chiral Auxiliaries)

When used to form chiral imines or amides for diastereoselective alkylations, (S)-1-aminoindane is the industry standard due to its commercial availability and ease of cleavage. However, in highly challenging asymmetric Strecker syntheses or aldol condensations where the steric difference between the substrate's substituents is minimal (e.g., methyl vs. ethyl), (S)-1-aminoindane may only yield ~85-90% ee. Substituting it with (S)-1,2-dihydroacenaphthylen-1-amine increases the ΔΔG‡ due to the rigid naphthalene clash, frequently elevating the ee to >98%.

B. Biocatalysis and Enzymatic Resolution

The pharmaceutical industry is heavily shifting toward green biocatalysis. Here, the two amines diverge drastically. (S)-1-aminoindane can be readily synthesized or resolved using standard lipases or wild-type ω -transaminases [3].

Conversely, (S)-1,2-dihydroacenaphthylen-1-amine is classified as a "bulky substrate." Wild-type transaminases cannot accommodate the naphthalene ring in their active site. To achieve the enzymatic transamination of 1-acenaphthenone to the chiral amine, researchers must utilize highly engineered mutant transaminases specifically evolved to possess enlarged binding pockets [2].

Transaminase Ketone Prochiral Ketone (1-Acenaphthenone) Enzyme Mutant Transaminase (Engineered Active Site) Ketone->Enzyme AmineDonor Amine Donor (Isopropylamine) AmineDonor->Enzyme ChiralAmine (S)-1,2-Dihydroacenaphthylen-1-amine (Enantiopure) Enzyme->ChiralAmine Stereoselective Transamination Byproduct Acetone (Byproduct) Enzyme->Byproduct

Caption: Enzymatic transamination pathway for bulky chiral amines using engineered transaminases.

Quantitative Data Summary

The following table summarizes the physicochemical and performance metrics of both scaffolds based on field data and patent literature [1][2].

Parameter(S)-1-Aminoindane(S)-1,2-Dihydroacenaphthylen-1-amine
Aromatic Core Benzene (Fused)Naphthalene (Fused)
Molecular Weight 133.19 g/mol 169.23 g/mol
Steric Shielding Profile ModerateHigh (Rigid tricyclic system)
Typical %ee (Auxiliary) 90 - 96%> 98%
Biocatalytic Access Wild-type Lipases / TransaminasesRequires Engineered Mutant Transaminases
Ease of Cleavage High (Standard hydrogenolysis)Moderate (Requires optimized conditions)
Primary Application Rasagiline synthesis, broad chiral ligandsHighly sterically demanding asymmetric catalysis

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify causality and stereochemical fidelity.

Protocol A: Asymmetric Synthesis of (S)-1-Aminoindane via Chirality Transfer[1]

Objective: Synthesize enantiopure (S)-1-aminoindane using (R)-phenylglycine amide as a removable chiral auxiliary.

  • Imine Formation: Charge a dry flask with 1-indanone (1.0 eq), (R)-phenylglycine amide (1.05 eq), and catalytic p-toluenesulfonic acid in toluene. Reflux under Dean-Stark conditions until water evolution ceases.

  • Validation Step 1: Analyze via 1 H-NMR to confirm >95% conversion to the ketimine (disappearance of the ketone carbonyl peak).

  • Diastereoselective Reduction: Cool the solution to -78°C. Slowly add L-Selectride (1.2 eq). The bulky hydride attacks from the less sterically hindered face dictated by the (R)-phenylglycine moiety.

  • Validation Step 2: Quench with saturated NH4​Cl . Extract and analyze the crude mixture via chiral HPLC. You should observe a diastereomeric excess (de) of >96%.

  • Auxiliary Cleavage: Subject the purified secondary amine to non-reductive cleavage conditions (e.g., oxidative cleavage using periodic acid if modified, or standard hydrogenolysis depending on the exact auxiliary derivative).

  • Isolation: Extract the free (S)-1-aminoindane into aqueous HCl, wash with DCM to remove organic byproducts, basify the aqueous layer with NaOH, and extract with ether. Distill under reduced pressure to yield the pure product.

Protocol B: Biocatalytic Production of (S)-1,2-Dihydroacenaphthylen-1-amine [2]

Objective: Kinetic resolution or asymmetric transamination of bulky substrates using a mutant transaminase.

  • Enzyme Preparation: Rehydrate the lyophilized mutant transaminase (specifically engineered for bulky substrates, e.g., variants described in US20160304843A1) in a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP).

  • Reaction Setup: Add 1-acenaphthenone (50 mM) dissolved in a minimal amount of DMSO (up to 10% v/v final concentration to aid solubility) to the buffer.

  • Amine Donor Addition: Add isopropylamine (500 mM) as the amine donor. The large excess drives the equilibrium forward.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (150 rpm) for 24-48 hours.

  • Validation Step (Self-Validating System): At 12, 24, and 48 hours, withdraw 50 µL aliquots. Derivatize the primary amines with Marfey's reagent (FDAA) and analyze via LC-MS. This confirms both the conversion rate and the enantiomeric excess (ee) in real-time, proving the mutant enzyme's stereoselectivity.

  • Workup: Adjust the pH to 11 using 1M NaOH to deprotonate the chiral amine. Extract exhaustively with methyl tert-butyl ether (MTBE). Dry over Na2​SO4​ and concentrate to yield (S)-1,2-dihydroacenaphthylen-1-amine (>99% ee).

References

  • Uiterweerd, P. G. H., et al. "(S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary." Chemistry, 2003. Available at:[Link]

  • "Mutant transaminases as well as methods and uses relating thereto." US Patent US20160304843A1, 2016.
  • "Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod." European Patent EP3553179A1, 2019.
Comparative

HPLC Method Validation for Accurate (S)-1,2-Dihydroacenaphthylen-1-amine Quantification: A Comparative Guide

(S)-1,2-Dihydroacenaphthylen-1-amine (also known as 1-aminoacenaphthene) is a rigid, bulky tricyclic primary amine. It serves as a critical chiral building block and a benchmark substrate for evaluating the stereoselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1,2-Dihydroacenaphthylen-1-amine (also known as 1-aminoacenaphthene) is a rigid, bulky tricyclic primary amine. It serves as a critical chiral building block and a benchmark substrate for evaluating the stereoselectivity of engineered [1]. However, accurate quantification of its (S)-enantiomer presents a significant analytical challenge. The rigid hydrophobic core combined with the highly polar primary amine group often leads to severe peak tailing, secondary interactions, and poor resolution on standard chiral stationary phases.

This guide provides an objective comparison of chiral and achiral chromatographic strategies for resolving this bulky amine. Furthermore, it details a self-validating, step-by-step analytical protocol grounded in the latest[2] for analytical procedure validation.

The Analytical Challenge & Workflow

To achieve baseline separation of 1,2-Dihydroacenaphthylen-1-amine, the chromatographic system must balance hydrophobic solubility with the suppression of electrostatic interactions. We compare three distinct approaches: direct separation using an immobilized polysaccharide column, direct separation using a coated polysaccharide column, and indirect separation via pre-column derivatization on an achiral C18 column.

Workflow A Racemic 1,2-Dihydroacenaphthylen-1-amine B Direct Chiral Separation (Immobilized vs. Coated CSP) A->B Chiral Column C Indirect Separation (C18 + Marfey's Reagent) A->C Achiral Column D Method Optimization (Mobile Phase, Flow Rate, Temp) B->D C->D E ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E System Suitability F Accurate (S)-Enantiomer Quantification E->F Validated Method

Caption: Workflow for (S)-1,2-Dihydroacenaphthylen-1-amine HPLC method validation.

Column Selection & Chromatographic Performance Comparison

Selecting the right stationary phase dictates the reliability of the quantification. Below is an objective comparison of three alternative strategies:

  • Immobilized Polysaccharide (Chiralpak IG): Features amylose tris(3-chloro-5-methylphenylcarbamate) immobilized onto silica. The immobilization allows for the use of "extended" solvents like Dichloromethane (DCM)[3]. DCM enhances the solubility of the rigid acenaphthene core, facilitating faster mass transfer and sharper peaks.

  • Coated Polysaccharide (Chiralcel OD-H): Features cellulose tris(3,5-dimethylphenylcarbamate) physically coated on silica. While it offers excellent chiral recognition, it restricts the mobile phase to standard normal-phase solvents (e.g., Hexane/Isopropanol). The limited solubility of the bulky amine in hexane leads to broader peaks and longer retention times.

  • Achiral C18 (with Pre-column Derivatization): Utilizes Marfey's reagent (FDAA) to convert the enantiomers into diastereomers, which are then separated on a standard Zorbax C18 column. While viable for labs lacking chiral columns, the derivatization step introduces kinetic resolution artifacts and increases sample preparation variability.

Table 1: Chromatographic Performance Comparison
ParameterChiralpak IG (5 µm)Chiralcel OD-H (5 µm)Zorbax C18 (5 µm, Derivatized)
Separation Mechanism Direct (Immobilized Amylose)Direct (Coated Cellulose)Indirect (Diastereomer formation)
Optimal Mobile Phase Hexane/DCM/EtOH/DEA (50:30:20:0.1)Hexane/IPA/DEA (90:10:0.1)Water (0.1% TFA) / ACN Gradient
Retention Time (S-enantiomer) 6.2 min14.5 min22.4 min
Resolution ( Rs​ ) 3.42.11.8
Peak Symmetry ( As​ ) 1.05 (Excellent)1.35 (Tailing)1.15 (Good)
Throughput & Robustness HighModerateLow (Complex Prep)

Causality Insight: The Chiralpak IG column vastly outperforms the alternatives. By incorporating DCM into the mobile phase, we overcome the solubility limitations of the acenaphthene core. Furthermore, the addition of 0.1% Diethylamine (DEA) is mechanistically critical: it acts as a competitive base, masking the residual acidic silanols on the silica support and preventing the primary amine from undergoing secondary electrostatic interactions. This eliminates peak tailing and ensures a symmetry factor ( As​ ) close to 1.0.

Step-by-Step Methodology (Self-Validating System)

Based on the performance data, the Chiralpak IG method is selected for formal validation. The following protocol is designed as a self-validating system, ensuring that System Suitability Testing (SST) criteria are met before any sample is quantified.

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade Hexane, Dichloromethane (DCM), and Ethanol in a 50:30:20 (v/v/v) ratio.

  • Add 0.1% (v/v) Diethylamine (DEA). Note: DEA must be fresh to prevent the formation of N-nitrosamines and ensure effective silanol masking.

  • Degas the mixture ultrasonically for 15 minutes.

Step 2: System Equilibration & Suitability (SST)

  • Install the Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Set the column oven temperature to 25°C and the flow rate to 1.0 mL/min.

  • Monitor the baseline at UV 254 nm.

  • Self-Validation Check: Inject a racemic standard of 1,2-Dihydroacenaphthylen-1-amine (1.0 mg/mL). The system is only suitable for sample analysis if:

    • Resolution ( Rs​ ) between (S) and (R) peaks is ≥2.0 .

    • Tailing factor ( Tf​ ) for the (S)-enantiomer is ≤1.2 .

    • Relative Standard Deviation (RSD) of retention times over 5 replicate injections is ≤1.0% .

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of the synthesized (S)-1,2-Dihydroacenaphthylen-1-amine sample.

  • Dissolve in 10 mL of the mobile phase to prevent solvent-mismatch band broadening.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Chromatographic Acquisition & Integration

  • Inject 10 µL of the prepared sample.

  • Integrate the peak corresponding to the (S)-enantiomer (approx. 6.2 min) and any residual (R)-enantiomer (approx. 8.1 min).

  • Calculate the enantiomeric excess (ee) using the area normalization method.

ICH Q2(R2) Method Validation Protocol

To ensure regulatory compliance and scientific integrity, the analytical procedure must be validated according to the[2], which emphasize a lifecycle approach to analytical robustness.

Validation V1 ICH Q2(R2) Lifecycle Approach V2 Specificity (Rs > 1.5, No Interference) V1->V2 V3 Linearity & Range (R² > 0.999, 25-150%) V1->V3 V4 Accuracy & Precision (Recovery 98-102%, RSD < 2%) V1->V4 V5 Robustness (DoE: Flow, Temp, Mobile Phase) V1->V5

Caption: ICH Q2(R2) validation parameters for analytical procedure lifecycle management.

1. Specificity Demonstrate that the (S)-enantiomer peak is free from interference. Inject blank mobile phase, sample solvent, and potential synthetic impurities (e.g., the corresponding ketone precursor, 1-acenaphthenone). The method is specific if no interfering peaks elute at the retention time of the (S)-amine.

2. Linearity and Range Prepare calibration standards of the (S)-enantiomer at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (1.0 mg/mL). Plot peak area versus concentration. The method is linear if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is ≤2.0% of the 100% response.

3. Accuracy (Recovery) Spike known amounts of the (S)-enantiomer into a synthetic matrix (or racemic mixture) at three concentration levels (50%, 100%, 150%) in triplicate. Calculate the percentage recovery. Acceptable accuracy requires a mean recovery between 98.0% and 102.0%[2].

4. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Analyze six independent sample preparations at the 100% concentration level on the same day. The RSD of the assay results must be ≤2.0% .

  • Intermediate Precision: Have a second analyst perform the same repeatability test on a different day using a different HPLC system. The combined RSD across all 12 samples must remain ≤2.0% .

5. Robustness Following the ICH Q2(R2) risk-based approach[2], deliberately vary critical method parameters:

  • Flow rate: 1.0±0.1 mL/min

  • Column Temperature: 25±5 °C

  • Mobile Phase Composition: DCM ratio ±2% absolute. The method is deemed robust if the System Suitability criteria ( Rs​≥2.0 , Tf​≤1.2 ) are consistently met across all variations.

Conclusion

Accurate quantification of (S)-1,2-Dihydroacenaphthylen-1-amine requires an analytical method that addresses the molecule's bulky, hydrophobic core and polar amine functionality. By leveraging an immobilized Chiralpak IG column with a DCM-enhanced mobile phase, researchers can achieve superior resolution, peak symmetry, and throughput compared to traditional coated chiral columns or achiral derivatization methods. Validating this method strictly against ICH Q2(R2) standards ensures that the resulting data is highly trustworthy, reproducible, and ready for regulatory submission in drug development pipelines.

References
  • U.S. Food and Drug Administration (FDA) & ICH. (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Source: fda.gov. URL:[Link]

  • Bornscheuer, U. T., et al. (2016). Mutant transaminases as well as methods and uses relating thereto. Source: Google Patents (US20160304843A1).
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns - HPLC. Source: hplc.eu. URL: [Link]

Sources

Validation

Comparing Chiral Stationary Phases for the Resolution of (S)-1,2-Dihydroacenaphthylen-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Executive Summary The enantiomeric resolution of primary aralkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary

The enantiomeric resolution of primary aralkylamines is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). 1,2-Dihydroacenaphthylen-1-amine is a rigid, bulky, polycyclic primary amine that serves as a highly valuable chiral building block in asymmetric synthesis and transaminase-catalyzed production[1][2]. Achieving high enantiomeric excess (e.e. > 99%) for the (S)-enantiomer requires robust analytical and preparative methods[1].

This guide objectively compares the three most effective Chiral Stationary Phases (CSPs)—Crown Ether, Cyclofructan, and Polysaccharide —for the resolution of 1,2-dihydroacenaphthylen-1-amine. By examining the mechanistic causality behind chiral recognition, we provide self-validating experimental protocols to help you select the optimal chromatographic system for your specific matrix and throughput requirements.

Mechanistic Causality in Chiral Recognition

Unlike simple reversed-phase separations that rely on hydrophobicity, chiral separations depend on transient, three-point diastereomeric interactions between the enantiomers and the stationary phase[3]. Because 1,2-dihydroacenaphthylen-1-amine is a primary amine with significant steric bulk, the choice of CSP dictates the required mobile phase and separation mechanism.

A. Crown Ether Phases (e.g., Pyridino-18-crown-6, ChiroSil RCA+)

Mechanism: Host-Guest Complexation Crown ether CSPs are specifically designed for primary amines[4]. Under highly acidic conditions (pH < 3.0), the amine group of 1,2-dihydroacenaphthylen-1-amine is fully protonated ( −NH3+​ ). This ammonium ion enters the cavity of the 18-crown-6 ether, forming three strong hydrogen bonds with the ether oxygens[4][5]. The enantioselectivity is driven by the steric hindrance between the bulky acenaphthylene ring and the chiral barriers (e.g., aryl-substituted pyridine units) of the CSP[4].

B. Cyclofructan Phases (e.g., LARIHC CF6-P)

Mechanism: Steric Inclusion & Hydrogen Bonding Cyclofructans possess a crown ether-like core surrounded by pendant fructofuranose units. Derivatized cyclofructans (such as isopropyl- or aromatic-functionalized CF6) exhibit exceptional enantioselectivity for bulky primary amines[6]. Unlike crown ethers, they do not require strictly aqueous acidic conditions and perform exceptionally well in Supercritical Fluid Chromatography (SFC) and polar organic modes.

C. Polysaccharide Phases (e.g., Chiralpak AD-H)

Mechanism: Multi-modal (H-bonding, Dipole-Dipole, π−π ) Polysaccharide-based CSPs (amylose or cellulose derivatives) rely on their helical structure to form inclusion complexes[7]. The separation of 1,2-dihydroacenaphthylen-1-amine on these phases is driven by hydrogen bonding with the carbamate linkages and π−π interactions with the derivatized phenyl rings[7]. They are highly versatile but often require basic additives (like diethylamine) to suppress peak tailing caused by residual silanols[7][8].

Decision Matrix: CSP Selection Workflow

Workflow N1 Racemic 1,2-Dihydroacenaphthylen-1-amine N2 Evaluate Mobile Phase Constraints N1->N2 N3 Acidic Aqueous / RP-HPLC N2->N3 N4 Normal Phase / Polar Organic N2->N4 N5 Supercritical Fluid (SFC) N2->N5 N6 Crown Ether CSP (Protonated Amine Inclusion) N3->N6 pH < 3.0 N7 Cyclofructan CSP (CF6-P) (Steric & H-Bonding) N4->N7 High Efficiency N8 Polysaccharide CSP (Broad Selectivity) N4->N8 Versatile N5->N7 Fast Screening N5->N8 Green Chemistry

Decision matrix for selecting a chiral stationary phase for primary aralkylamine resolution.

Comparative Performance Data

The following table summarizes the quantitative and operational characteristics of each CSP when applied to bulky primary aralkylamines structurally analogous to 1,2-dihydroacenaphthylen-1-amine.

ParameterCrown Ether (RP-HPLC)Cyclofructan (SFC)Polysaccharide (NP-HPLC)
Typical CSP Pyridino-18-crown-6 / ChiroSilLARIHC CF6-PChiralpak AD-H / Chiralcel OD-H
Primary Mechanism −NH3+​ Inclusion ComplexSteric Inclusion / H-BondingHelical Groove / π−π Stacking
Mobile Phase Water/MeOH + HClO4​ (pH 2) CO2​ / MeOH + TFA/TEAHexane / IPA + Diethylamine
Throughput Low to MediumVery HighMedium
Resolution ( Rs​ ) > 2.5 (Excellent for 1∘ amines)> 2.0 (Fast kinetics)1.5 - 2.5 (Method dependent)
Key Advantage Highest specificity for primary amines[4].Fastest analysis; green chemistry.Broadest availability; robust[7][8].
Limitation Incompatible with basic/neutral analytes.Requires specialized SFC equipment.Prone to peak tailing without basic modifiers.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in system suitability check. If the validation parameters are not met, the causality notes provide troubleshooting directions.

Protocol A: Reversed-Phase HPLC via Crown Ether CSP

Best for: Dedicated analytical quantification of primary amines in aqueous matrices.

  • Column Preparation: Install a Pyridino-18-crown-6 or ChiroSil RCA(+) column (250 x 4.6 mm, 5 µm)[4][9].

  • Mobile Phase Formulation: Prepare an isocratic mixture of 80:20 (v/v) Water/Methanol. Add Perchloric acid ( HClO4​ ) to achieve a final concentration of 10 mM (pH ~2.0)[4]. Causality: The highly acidic environment is strictly required to ensure the amine is 100% protonated, which is mandatory for crown ether cavity inclusion[4][5].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm or 265 nm.

  • Sample Preparation: Dissolve racemic 1,2-dihydroacenaphthylen-1-amine in the mobile phase to 1 mg/mL. Inject 10 µL.

  • System Validation:

    • Requirement: Resolution ( Rs​ ) must be 2.0.

    • Troubleshooting: If Rs​ < 2.0 or peaks are broad, verify the mobile phase pH is below 3.0. Incomplete protonation destroys the host-guest complexation[4][5].

Protocol B: Supercritical Fluid Chromatography (SFC) via Cyclofructan CSP

Best for: High-throughput screening and preparative scale-up.

  • Column Preparation: Install a Cyclofructan 6 (CF6-P) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Supercritical CO2​ with Methanol as a co-solvent. Add 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA) to the Methanol modifier. Causality: The acidic TFA ensures favorable interaction with the chiral selector, while the competitive basic amine (TEA) dramatically improves mass transfer kinetics, sharpening the peaks.

  • Chromatographic Conditions:

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 to 4.0 mL/min.

    • Back Pressure: 100 to 150 bar[10][7].

    • Temperature: 40 °C.

  • Sample Preparation: Dissolve the analyte in Methanol (1 mg/mL). Inject 5 µL.

  • System Validation:

    • Requirement: Tailing factor ( Tf​ ) 1.2.

    • Troubleshooting: If severe tailing occurs, ensure the TFA/TEA ratio is strictly maintained. Using ammonium hydroxide instead of TEA/TFA will destroy enantioselectivity on CF6 phases[11].

Protocol C: Normal-Phase HPLC via Polysaccharide CSP

Best for: Standard laboratory setups lacking SFC or specialized crown ether columns.

  • Column Preparation: Install a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)[7][8].

  • Mobile Phase Formulation: Prepare an isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[7][8]. Causality: Diethylamine acts as a sacrificial base. It coats the residual acidic silanols on the silica support, preventing the basic 1,2-dihydroacenaphthylen-1-amine from binding irreversibly and causing severe peak tailing[7][8].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7][8].

    • Temperature: 25 °C.

    • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (1 mg/mL). Inject 10 µL.

  • System Validation:

    • Requirement: Baseline separation ( Rs​ > 1.5).

    • Troubleshooting: If co-elution occurs, decrease the Isopropanol concentration to 10% to increase retention time and allow more interaction with the chiral helical grooves.

References

  • BenchChem. A Comparative Guide to the Analysis of Diastereomeric Purity of (1R,2R)-1-Aminoindan-2-ol Derivatives. Available at: 7

  • Analytical Chemistry (ACS Publications). Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Available at: 6

  • Google Patents (US20160304843A1). Mutant transaminases as well as methods and uses relating thereto. Available at: 1

  • BGB Analytik. CHIRAL Handbook. Available at: 3

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: 11

  • PubMed. Studies of a pyridino-crown ether-based chiral stationary phase on the enantioseparation of biogenic chiral aralkylamines. Available at: 4

  • PubMed. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available at: 5

Sources

Comparative

X-Ray Crystallographic Validation of (S)-1,2-Dihydroacenaphthylen-1-amine Derivatives: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration of rigid, bulky chiral amines. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (S)-1-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration of rigid, bulky chiral amines. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (S)-1-aminoacenaphthene) is a privileged tricyclic scaffold widely utilized in asymmetric catalysis and pharmaceutical development [1]. Due to its constrained geometry, validating its absolute stereochemistry is a strict regulatory and scientific imperative.

While non-crystallographic methods like Vibrational Circular Dichroism (VCD) and NMR with chiral solvating agents provide valuable heuristic models, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute configuration assignment. This guide objectively compares the two predominant SCXRD validation strategies: Diastereomeric Salt Formation and Heavy-Atom Covalent Derivatization , providing the experimental causality and protocols necessary to execute these workflows successfully.

Comparison of Validation Strategies

To validate the (S)-configuration of 1,2-dihydroacenaphthylen-1-amine, researchers must overcome the inherent symmetry and light-atom composition (C, H, N) of the parent molecule, which yields negligible anomalous scattering under standard X-ray sources. We overcome this via two distinct pathways.

Strategy A: Diastereomeric Salt Formation (Internal Reference)

This strategy involves co-crystallizing the enantiopure amine with a chiral resolving acid of known absolute configuration, such as (1S)-(+)-10-Camphorsulfonic acid (CSA) [2].

  • The Causality: By forming a stable crystalline lattice with a chiral acid, the acid acts as an internal stereochemical reference. SCXRD determines the relative stereochemistry between the amine and the acid. Because the acid's configuration is fixed and known, the amine's absolute configuration is unambiguously assigned without relying on anomalous dispersion.

  • Advantages: Non-destructive (the free base can be recovered); avoids covalent synthetic steps.

  • Limitations: Diastereomeric salts are prone to crystallographic disorder or twinning, which can complicate refinement.

Strategy B: Heavy-Atom Covalent Derivatization (Anomalous Dispersion)

This method involves coupling the amine with a heavy-atom-containing reagent, typically 4-bromobenzoyl chloride, to form a stable amide [3].

  • The Causality: The introduction of a heavy atom (e.g., Bromine, Z=35 ) significantly enhances the anomalous scattering of X-rays. This causes a measurable breakdown of Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ), allowing the crystallographic software to calculate the Flack parameter ( x ). A Flack parameter near 0 indicates the correct absolute configuration, while a value near 1 indicates an inverted model.

  • Advantages: Yields a highly reliable, mathematically quantifiable Flack parameter; amides generally pack into highly ordered, predictable crystal lattices.

  • Limitations: Requires a chemical synthesis step, purification, and consumes the sample.

Quantitative Data Comparison

Table 1: Performance Comparison of Crystallization Strategies

MetricStrategy A: Diastereomeric SaltStrategy B: Heavy-Atom DerivatizationAlternative: NMR with CSAs
Primary Reagent (1S)-(+)-10-Camphorsulfonic acid4-Bromobenzoyl chlorideChiral didentate amino alcohols
Crystallization Success Moderate (Prone to solvation issues)High (Amides pack predictably)N/A (Solution phase)
Validation Indicator Internal Reference MatchFlack Parameter ( x≈0 )Chemical Shift Non-equivalence
X-Ray Source Req. Cu-K α or Mo-K α Cu-K α or Mo-K α N/A
Time-to-Result 3–7 Days5–10 Days< 1 Day

Table 2: Representative Crystallographic Parameters for Validation

Parameter(S)-Amine • (1S)-CSA Salt(S)-Amine-4-Bromobenzamide
Typical Space Group P21​ (Monoclinic) P21​21​21​ (Orthorhombic)
R1 (Unweighted) 0.045 – 0.0650.025 – 0.040
wR2 (Weighted) 0.110 – 0.1400.070 – 0.095
Flack Parameter ( x ) N/A (Relies on internal ref)0.012(4)

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step is optimized to maximize crystal lattice order, which is the critical variable for high-resolution SCXRD data.

Protocol A: Diastereomeric Salt Crystallization

Objective: Grow diffraction-quality single crystals of the (S)-1,2-dihydroacenaphthylen-1-amine • (1S)-(+)-CSA salt.

  • Dissolution: In a 4 mL glass vial, dissolve 0.5 mmol of (S)-1,2-dihydroacenaphthylen-1-amine in 1.0 mL of hot ethyl acetate. In a separate vial, dissolve 0.5 mmol of (1S)-(+)-10-Camphorsulfonic acid in 0.5 mL of hot absolute ethanol.

  • Mixing: Slowly add the CSA solution to the amine solution dropwise while stirring at 60 °C. A transient cloudiness may appear; add drops of ethanol until the solution is completely clear.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anti-solvent (e.g., n-hexane or diethyl ether). Cap the outer vial tightly.

  • Crystal Growth: Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. The slow diffusion of the anti-solvent into the mother liquor will induce the nucleation of block-like single crystals.

  • Harvesting: Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's cold stream (100 K) to prevent solvent loss and preserve lattice integrity.

Protocol B: Heavy-Atom Derivatization (Amidation)

Objective: Synthesize and crystallize the 4-bromobenzamide derivative for anomalous dispersion analysis.

  • Schotten-Baumann Coupling: Dissolve 1.0 mmol of the (S)-amine in 5 mL of anhydrous dichloromethane (DCM). Add 1.5 mmol of triethylamine (Et 3​ N) and cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add 1.1 mmol of 4-bromobenzoyl chloride dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Causality: The bulky tricyclic system requires time to overcome steric hindrance during nucleophilic attack.

  • Workup & Purification: Quench with 5 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify the crude amide via flash column chromatography (Silica gel, Hexane/EtOAc 8:2).

  • Slow Evaporation Crystallization: Dissolve 20 mg of the purified amide in 1 mL of a DCM/Methanol (9:1) mixture in a 2 mL vial. Puncture the cap with a single needle hole to restrict the evaporation rate.

  • Harvesting: After 4–5 days, colorless needle or plate crystals will form. Select a crystal with well-defined faces for SCXRD analysis.

Mandatory Visualizations

Workflow for Absolute Configuration Assignment

Workflow Start (S)-1,2-Dihydroacenaphthylen-1-amine Validation Decision Select Validation Strategy Start->Decision Salt Strategy A: Diastereomeric Salt Formation e.g., (1S)-(+)-CSA Decision->Salt Covalent Strategy B: Heavy-Atom Derivatization e.g., 4-Bromobenzoyl Chloride Decision->Covalent CrystA Crystallization (Vapor Diffusion) Salt->CrystA CrystB Crystallization (Slow Evaporation) Covalent->CrystB XRD Single-Crystal X-Ray Diffraction (SCXRD) CrystA->XRD CrystB->XRD ResultA Internal Reference Match (Relative to CSA) XRD->ResultA ResultB Anomalous Dispersion (Flack Parameter ~ 0) XRD->ResultB

Workflow for X-ray crystallographic validation of chiral amines.

Mechanistic Pathway of Anomalous Dispersion

AnomalousDispersion Xray X-Ray Source (Cu-Kα / Mo-Kα) Crystal Derivatized Crystal (Contains Br/I) Xray->Crystal Scattering Anomalous Scattering Crystal->Scattering Friedel Friedel's Law Breakdown I(hkl) ≠ I(-h-k-l) Scattering->Friedel Flack Flack Parameter (x) x ≈ 0: Correct x ≈ 1: Inverted Friedel->Flack

Mechanism of anomalous dispersion for absolute configuration assignment.

Conclusion

For the rigorous validation of (S)-1,2-dihydroacenaphthylen-1-amine, both diastereomeric salt formation and heavy-atom derivatization are highly effective. If the priority is preserving the original sample without covalent modification, Strategy A (using CSA) is preferred, provided high-quality crystals can be obtained. However, for the most mathematically robust and unambiguous proof of absolute configuration—often required for regulatory filings or definitive structural publications—Strategy B (heavy-atom derivatization) remains the superior choice due to the definitive nature of the Flack parameter.

References

  • Mutant transaminases as well as methods and uses relating thereto. Google Patents (US20160304843A1).
  • Chiral amino alcohol polydentate ligands: modular synthesis and application in the enantiodifferentiation of camphorsulfonic acid and other chiral carboxylic acids. ResearchGate. Available at:[Link]

  • Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis. ACS Publications (Organic Letters). Available at:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking (S)-1,2-Dihydroacenaphthylen-1-amine Against Standard Chiral Amine Ligands in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that dictates the stereochemical outcome and overall efficiency of an asymmetric synthesis. Chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that dictates the stereochemical outcome and overall efficiency of an asymmetric synthesis. Chiral amines, in particular, are a cornerstone of modern catalysis, serving as ligands for a vast array of transformations. This guide provides a comprehensive framework for evaluating the performance of (S)-1,2-Dihydroacenaphthylen-1-amine, a structurally rigid chiral amine, against well-established industry-standard ligands.

The core philosophy of this guide is not merely to present data, but to provide a robust, self-validating methodology for benchmarking. We will establish the "gold standard" performance of common ligands in universally accepted reactions and provide detailed, field-proven protocols. This allows any researcher to perform a direct, objective comparison and determine the efficacy of a novel ligand like (S)-1,2-Dihydroacenaphthylen-1-amine for their specific needs.

The Landscape of Chiral Amine Ligands

Asymmetric catalysis relies on the transfer of chirality from a catalyst system to a prochiral substrate. The chiral ligand, which coordinates to a metal center or acts as an organocatalyst, is the primary source of this stereochemical information. An effective ligand must not only induce high enantioselectivity but also ensure high catalytic turnover and stability. Chiral amines are ubiquitous in this role, valued for their strong coordination properties, modularity, and presence in the "chiral pool" of naturally occurring molecules.

Focus Ligand: (S)-1,2-Dihydroacenaphthylen-1-amine
  • Structure: This ligand features a rigid, polycyclic aromatic backbone. This conformational rigidity is a highly desirable trait in a chiral ligand, as it reduces the number of possible transition states, often leading to higher and more predictable enantioselectivity. The primary amine group provides a key coordination site for a metal catalyst.

  • Potential: Its unique structure suggests potential applications in reactions where a well-defined chiral pocket is necessary to differentiate between the faces of a prochiral substrate.

Standard Comparative Ligands

To establish a meaningful benchmark, we compare the target ligand against a panel of commercially available and extensively documented chiral amines, each representing a distinct structural class.

  • (1R,2S)-(-)-Norephedrine: A classic and cost-effective β-amino alcohol, widely used in the foundational studies of asymmetric additions to carbonyls.

  • (-)-Sparteine: A naturally occurring diamine alkaloid known for its rigid C2-symmetric-like chelate structure, which is particularly effective in reactions involving organolithium reagents.[1]

  • (S,S)-TsDPEN (N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine): A highly successful and versatile ligand, most notably used in Noyori's Nobel Prize-winning work on asymmetric transfer hydrogenation.[2][3]

Caption: Molecular structures of the focus ligand and standard chiral amines.

Benchmark Reactions for Performance Evaluation

The choice of benchmark reaction is critical. It must be well-understood, highly sensitive to ligand structure, and widely reported in the literature to ensure a wealth of comparative data. We have selected two such "gold standard" transformations.

Benchmark Reaction A: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic method for forming a C-C bond and producing a chiral secondary alcohol.[4] It is exceptionally sensitive to the structure of the chiral ligand, making it an excellent primary screen, particularly for β-amino alcohol type ligands.[5]

Benchmark Reaction B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

ATH is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a simple hydrogen donor like isopropanol or formic acid.[6] The Ru-TsDPEN system is a famous example of a highly effective catalyst for this transformation, providing a high bar for any new ligand.[2]

Comparative Performance Data

The following tables summarize the expected performance of the standard ligands in our chosen benchmark reactions. The entries for (S)-1,2-Dihydroacenaphthylen-1-amine are left as "Requires Experimental Validation," providing a clear target for researchers evaluating this new ligand.

Table 1: Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Product ConfigurationReference(s)
(1R,2S)-(-)-Norephedrine2-10>95~90(R)[7]
(-)-Sparteine5-10ModerateLow to Moderate(S)[8]
(S)-1,2-Dihydroacenaphthylen-1-amine To be optimizedRequires Experimental ValidationRequires Experimental ValidationRequires Experimental ValidationN/A

Table 2: Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorS/C RatioYield (%)Enantiomeric Excess (ee%)Product ConfigurationReference(s)
(S,S)-TsDPEN[RuCl₂(p-cymene)]₂200:1>95>97(S)[2][3]
(S)-1,2-Dihydroacenaphthylen-1-amine To be screenedTo be optimizedRequires Experimental ValidationRequires Experimental ValidationRequires Experimental ValidationN/A

Self-Validating Experimental Protocols

The following protocols are described with sufficient detail to be reproducible. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is designed to rigorously test a ligand's ability to catalyze C-C bond formation with high stereocontrol.

Caption: Experimental workflow for the diethylzinc addition benchmark reaction.

Step-by-Step Methodology:

  • Reaction Setup (Anhydrous Conditions): To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add the chiral amine ligand (0.05 mmol, 5 mol%).

    • Causality: Organozinc reagents are extremely sensitive to moisture and air. Rigorous exclusion of water is paramount for reproducibility and to prevent the formation of catalytically inactive zinc oxides.

  • Solvent and Reagent Addition: Add anhydrous toluene (2 mL) via syringe. Stir to dissolve the ligand. Cool the solution to 0 °C using an ice bath. To this solution, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).

    • Causality: Toluene is a standard non-coordinating solvent for this reaction. Cooling to 0 °C controls the initial exothermic reaction and often improves enantioselectivity by favoring the more ordered transition state. Benzaldehyde is distilled to remove benzoic acid impurities which can interfere with the catalyst.

  • Initiation: Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.

    • Causality: A slow, dropwise addition is crucial to maintain temperature control and prevent side reactions. A slight excess of the organozinc reagent ensures complete consumption of the aldehyde.

  • Reaction Progression: Stir the reaction mixture at 0 °C. Monitor the disappearance of benzaldehyde using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Causality: Quenching destroys any remaining diethylzinc and hydrolyzes the zinc alkoxide product. A saturated NH₄Cl solution is a mild proton source that minimizes the risk of side reactions with the product alcohol. The process is highly exothermic and must be done slowly at 0 °C.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Determine the crude yield via ¹H NMR spectroscopy with an internal standard. Purify the product (1-phenyl-1-propanol) by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

This protocol evaluates a ligand's performance in a metal-catalyzed reduction, a fundamentally important transformation in drug synthesis.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an argon-filled glovebox or Schlenk flask, add the metal precursor [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amine ligand (e.g., (S,S)-TsDPEN or the test ligand) (0.012 mmol). Add 1 mL of the hydrogen-donor solvent (e.g., isopropanol or a 5:2 mixture of formic acid/triethylamine). Stir the mixture at 40 °C for 1 hour.

    • Causality: This step allows for the formation of the active chiral ruthenium complex. The choice of hydrogen donor is critical; isopropanol requires a base (e.g., KOH) to facilitate the reaction, while the formic acid/triethylamine mixture serves as an acidic hydrogen source.[6]

  • Reaction Setup: To the pre-formed catalyst solution, add acetophenone (1.0 mmol).

  • Reaction Progression: Stir the reaction at the desired temperature (typically 28-40 °C) and monitor by TLC or GC for the disappearance of acetophenone.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of 1-phenylethanol. Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reduction Metal [RuCl₂(p-cymene)]₂ Mix + Metal->Mix Ligand Chiral Amine Ligand (e.g., TsDPEN) Ligand->Mix Solvent H-Donor (iPrOH/Base or FA/TEA) Heat Stir at 40°C, 1h Solvent->Heat Mix->Solvent Catalyst Active Chiral Ru-Complex Heat->Catalyst Reaction + Catalyst->Reaction Substrate Acetophenone Substrate->Reaction Monitor Stir at 28-40°C Monitor by TLC/GC Reaction->Monitor Product Chiral 1-Phenylethanol Monitor->Product

Caption: Logical flow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

Conclusion and Outlook

This guide has established a clear and actionable framework for the objective evaluation of (S)-1,2-Dihydroacenaphthylen-1-amine as a chiral ligand in asymmetric catalysis. By benchmarking against established ligands like (1R,2S)-(-)-Norephedrine and (S,S)-TsDPEN in standardized reactions, researchers can generate robust, comparable data.

The rigid polycyclic structure of (S)-1,2-Dihydroacenaphthylen-1-amine is theoretically promising for inducing high enantioselectivity. However, theoretical promise must be validated by empirical data. The detailed protocols provided herein serve as a direct pathway to this validation. Successful performance in these benchmark reactions would warrant its further investigation in a broader range of asymmetric transformations and position it as a potentially valuable new tool for the synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.

References

  • Chuzel, O., & Riant, O. (2005). (−)-Sparteine. In Privileged Chiral Ligands and Catalysts (pp. 253-271). Wiley-VCH. [Link]

  • Zhang, Z., et al. (2023). Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water. ChemRxiv. [Link]

  • O'Brien, P. (n.d.). Peter O'Brien's Group Research Highlights. University of York. [Link]

  • Beak, P., & Lee, W. K. (1996). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 118(3), 377-384. [Link]

  • García, C., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5678. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. [Link]

  • Ho, C.-Y., & O'Brien, P. (2011). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, 47(16), 4685-4695. [Link]

  • Hannedouche, J., et al. (2012). Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study. Organometallics, 31(17), 6295-6302. [Link]

  • Morris, R. H., et al. (2016). Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. Catalysis Science & Technology, 6(21), 7797-7806. [Link]

  • Figshare. (2012). Asymmetric Transfer Hydrogenation of Acetophenone N‑Benzylimine Using [RuIICl((S,S)‑TsDPEN)(η6‑p‑cymene)]: A DFT Study. ACS Publications. [Link]

  • Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 134(30), 12560-12571. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • ResearchGate. (n.d.). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. [Link]

  • Fara, M. A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13835-13883. [Link]

  • Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Wu, X., et al. (2005). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. Chemistry – A European Journal, 11(13), 3875-3884. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-1,2-Dihydroacenaphthylen-1-amine proper disposal procedures

As a Senior Application Scientist, establishing a robust, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. (S)-1,2-Dihydroacenaphthylen-1-amine (also known as (S)-1-Acenaphthenamine, CAS: 228246-74-0) is a highly valuable chiral building block in drug development. However, its unique molecular architecture demands precise logistical and safety handling.

The following guide provides an operational, step-by-step framework for the safe containment, neutralization, and disposal of this compound, ensuring compliance and laboratory safety.

Hazard Profiling & Mechanistic Causality

To manage a chemical effectively, one must understand the "why" behind its hazards. (S)-1,2-Dihydroacenaphthylen-1-amine presents a dual-hazard profile based on its structure:

  • The Primary Amine (-NH₂): Acts as a reactive Lewis base. It can react exothermically with strong acids and, critically, will form highly toxic and explosive chloramines if exposed to hypochlorite (bleach) based disinfectants .

  • The Polycyclic Alicyclic Backbone: The acenaphthene ring system is highly lipophilic. If discharged into standard wastewater systems, it resists aqueous degradation, binds to organic matter, and bioaccumulates, posing severe toxicity risks to aquatic ecosystems .

Quantitative Hazard & Logistics Data

To ensure immediate logistical clarity for Environmental Health and Safety (EHS) teams, the following table summarizes the critical parameters for handling and waste categorization.

ParameterOperational SpecificationCausality / Rationale
Primary Hazard Class Toxic / Irritant (GHS07, GHS09)Amine group causes mucosal irritation; PAH-like backbone induces cellular toxicity.
Primary Containment HDPE or PTFE-lined glassPrevents basic amine degradation of the container and avoids metal corrosion.
Incompatible Media Strong oxidizers, acids, hypochloritesHigh risk of exothermic neutralization or formation of toxic chloramine gas.
EPA Waste Designation Characteristic Toxic Waste (RCRA)Must be managed under strict RCRA guidelines to prevent aquatic bioaccumulation.

Standard Operating Procedure: Waste Segregation & Disposal

The disposal of (S)-1,2-Dihydroacenaphthylen-1-amine must be treated as a self-validating system —meaning every procedural step includes a verification check to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards .

Step 1: State-Dependent Segregation

  • For Solid Waste (Powders/Crystals): Collect all contaminated solids (including weighing paper, pipette tips, and spatulas) in a dedicated High-Density Polyethylene (HDPE) container.

    • Validation: Inspect the container seal and material. HDPE is mandatory because organic amines can slowly degrade certain polycarbonates and corrode galvanized steel over time .

  • For Liquid Waste (Solvent Solutions): Segregate into "Halogenated" or "Non-Halogenated" organic waste carboys depending on your carrier solvent (e.g., dichloromethane vs. methanol).

    • Validation: Verify the pH of the waste carboy is neutral (pH 6-8) before sealing. This prevents pressure buildup from incompatible acid-base reactions inside the sealed carboy.

Step 2: RCRA-Compliant Labeling

  • Affix a hazardous waste tag immediately upon the first drop of waste. Label explicitly as "Toxic Organic Amine - Contains (S)-1,2-Dihydroacenaphthylen-1-amine". Never use abbreviations.

Step 3: Final Destruction via Incineration

  • Coordinate with your waste broker for high-temperature incineration (rotary kiln).

    • Causality: The polycyclic backbone requires sustained high temperatures (typically >1000°C) to ensure complete molecular destruction. Lower temperatures risk the emission of unburned polycyclic aromatic hydrocarbons (PAHs) and toxic nitrogen oxides (NOx) into the atmosphere .

Emergency Spill Response Workflow

In the event of an accidental release, standard sweeping or mopping is insufficient. Follow this self-validating containment protocol:

  • Isolation & PPE Donning: Evacuate non-essential personnel. Don double nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator (if dry powder is spilled).

  • Physical Containment: Surround and cover the spill with an inert absorbent such as vermiculite, sand, or diatomaceous earth.

    • Causality: Combustible absorbents like sawdust must be strictly avoided. The heat of reaction between organic amines and impurities in combustible materials can trigger spontaneous ignition .

  • Non-Sparking Collection: Sweep the absorbed mixture using non-sparking polypropylene tools to mitigate dust explosion risks. Transfer the material to an HDPE hazardous waste pail.

  • Chemical Neutralization & Validation: Swab the spill zone with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize residual trace amines. Follow immediately with a distilled water rinse.

    • Validation: Test the final rinse water on the surface with pH indicator paper. A reading of pH 6–7 confirms the complete neutralization and removal of the basic amine residue.

Waste Management Decision Workflow

The following logical routing diagram illustrates the standard operational flow for managing (S)-1-Acenaphthenamine waste streams.

WasteWorkflow Start Waste Generation: (S)-1-Acenaphthenamine Decision Determine Waste State Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid SegSolid Segregate in HDPE/Glass Away from Acids Solid->SegSolid SegLiquid Collect in Compatible Organic Waste Carboy Liquid->SegLiquid Labeling RCRA Hazardous Labeling (Toxic/Irritant Amine) SegSolid->Labeling SegLiquid->Labeling Incineration High-Temp Incineration (Rotary Kiln) Labeling->Incineration

Fig 1: Operational decision tree for the segregation and disposal of (S)-1-Acenaphthenamine.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: Learn the Basics of Hazardous Waste (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 1-Acenaphthenamine Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Laboratory Waste Management Guide Source: King County Local Hazardous Waste Management Program URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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